Chemical Properties of (2,4-Difluoro-6-methylphenyl)methanol: A Technical Guide
Abstract This technical guide provides a comprehensive analysis of (2,4-Difluoro-6-methylphenyl)methanol (CAS 1379220-74-2), a critical fluorinated building block in medicinal chemistry. It details the physicochemical pr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of (2,4-Difluoro-6-methylphenyl)methanol (CAS 1379220-74-2), a critical fluorinated building block in medicinal chemistry. It details the physicochemical profile, synthetic pathways, reactivity patterns, and specific applications of this scaffold in drug discovery, particularly in the development of kinase inhibitors and metabolic stability enhancement.
Introduction
The strategic incorporation of fluorine into organic small molecules is a cornerstone of modern drug design. (2,4-Difluoro-6-methylphenyl)methanol represents a privileged scaffold where the interplay between the electron-withdrawing fluorine atoms and the steric bulk of the methyl group creates a unique electronic and steric environment.
This compound serves as a versatile intermediate for introducing the 2,4-difluoro-6-methylphenyl moiety, a structural motif often employed to:
Block metabolic hotspots: The methyl group at the 6-position and fluorines at the 2,4-positions protect the aromatic ring from oxidative metabolism (e.g., P450-mediated hydroxylation).
Modulate lipophilicity: The fluorines increase lipophilicity (
) while altering the pKa of proximal functional groups.
Induce conformational control: The steric clash between the 6-methyl group and ortho-substituents can lock the molecule into bioactive conformations, a strategy utilized in the design of atropisomeric kinase inhibitors.
Physicochemical Profile
The following data summarizes the core properties of (2,4-Difluoro-6-methylphenyl)methanol. While experimental values for some constants are proprietary to catalog holders, predicted values based on structure-activity relationship (SAR) models are provided where necessary.
Property
Value
Note
IUPAC Name
(2,4-Difluoro-6-methylphenyl)methanol
CAS Number
1379220-74-2
Primary identifier
Molecular Formula
CHFO
Molecular Weight
158.15 g/mol
Physical State
Solid or Viscous Oil
Low melting solid (predicted MP < 50°C)
Boiling Point
220.4 ± 35.0 °C
Predicted at 760 mmHg
Density
1.236 ± 0.06 g/cm³
Predicted
Solubility
Soluble in MeOH, DCM, THF, DMSO
Sparingly soluble in water
pKa (OH)
~14-15
Typical for benzyl alcohols
Storage
2–8 °C, Inert Atmosphere
Hygroscopic; store under Argon/Nitrogen
Synthetic Pathways[2][3][4][5]
The synthesis of (2,4-Difluoro-6-methylphenyl)methanol typically proceeds through the reduction of its oxidized precursors (benzoic acid or ester derivatives). The upstream formation of the aromatic core often utilizes directed ortho-lithiation strategies due to the directing power of the fluorine substituents.
Core Synthesis Workflow
The most robust route involves the reduction of 2,4-difluoro-6-methylbenzoic acid or its methyl ester. The acid precursor is accessible via the lithiation of 3,5-difluorotoluene.
Protocol Logic:
Lithiation: 3,5-Difluorotoluene is deprotonated at the position between the fluorine and methyl group (or the position flanked by the methyl and fluorine) using n-BuLi or LDA. The position between the two fluorines (C4) is also acidic, but steric directing effects of the methyl group and the directing power of fluorine favor the position ortho to the fluorine. Note: Regioselectivity must be controlled.
Carboxylation: Quenching the lithiated species with CO
yields the benzoic acid.
Reduction: The acid (or ester) is reduced to the alcohol using Lithium Aluminum Hydride (LiAlH
) or Borane-THF complex.
Visualization of Synthesis
The following diagram outlines the primary synthetic route and alternative precursors.
Figure 1: Synthetic workflow from 3,5-difluorotoluene to the target alcohol via carboxylation and reduction.
Reactivity & Transformations
The chemical utility of (2,4-Difluoro-6-methylphenyl)methanol stems from the dual reactivity of its benzyl alcohol handle and the electron-deficient aromatic ring .
Alcohol Functionalization
The hydroxyl group is a primary handle for attaching this motif to larger pharmacophores.
Halogenation: Conversion to benzyl bromide/chloride using PBr
or SOCl. These halides are highly reactive electrophiles for alkylation reactions.
Oxidation: Controlled oxidation to 2,4-difluoro-6-methylbenzaldehyde (using Dess-Martin Periodinane or Swern conditions) allows for reductive amination or Wittig reactions.
Etherification: Mitsunobu reaction or SN2 displacement (after mesylation) to form ether linkages.
Aromatic Substitution (SNAr)
The 2,4-difluoro substitution pattern activates the ring for Nucleophilic Aromatic Substitution (SNAr), although the electron-donating methyl group and the neutral hydroxymethyl group moderate this reactivity compared to nitro-substituted analogs.
Regioselectivity: Strong nucleophiles may displace the fluorine at the 4-position (para to the CH
OH group) or the 2-position. Steric hindrance from the 6-methyl group and the CHOH group often directs substitution to the 4-position if conditions allow.
Reaction Network Diagram
Figure 2: Primary reaction pathways including oxidation, activation, and nucleophilic substitution.
Applications in Medicinal Chemistry
This specific fluorinated benzyl alcohol is a high-value intermediate in the synthesis of kinase inhibitors and other bioactive molecules.
Kinase Inhibitors (BTK and NOP)
Patent literature highlights the use of the 2,4-difluoro-6-methylphenyl moiety in Bruton's Tyrosine Kinase (BTK) inhibitors and Nociceptin Receptor (NOP) modulators.
Mechanism: The moiety is often attached to a heterocyclic core (e.g., aminopurine, isoquinoline). The 6-methyl group restricts rotation around the bond connecting the phenyl ring to the core, potentially locking the drug in a bioactive conformation (atropisomerism).
Example: In BTK inhibitors, this group often occupies a hydrophobic pocket where the fluorines interact with backbone residues via weak hydrogen bonds or multipolar interactions.
Bioisosterism and Metabolic Stability
Metabolic Blocking: The methyl group at the 6-position sterically hinders metabolism at the ortho-positions.
Electronic Modulation: The two fluorine atoms lower the electron density of the ring, reducing the propensity for oxidation at the remaining aromatic positions.
Handling and Safety
Hazards: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3). It may be harmful if swallowed, inhaled, or absorbed through the skin.
Storage: The compound should be stored at 2–8°C under an inert atmosphere (Argon or Nitrogen) to prevent oxidation or moisture absorption.
Disposal: Dispose of as hazardous organic waste containing fluorinated compounds.
References
BLDpharm. (2,4-Difluoro-6-methylphenyl)methanol Product Analysis and MSDS. Retrieved from
PubChem. Compound Summary: (2-Fluoro-6-methylphenyl)methanol (Analogous Structure Data). Retrieved from
Google Patents. WO2012020008A1 - Inhibitors of Bruton's Tyrosine Kinase. (Demonstrates application of the 2,4-difluoro-6-methylphenyl moiety). Retrieved from
BenchChem. Synthesis of Difluorobenzyl Ether Derivatives and Precursors. Retrieved from
ChemicalBook. (2,4-Difluoro-6-methylphenyl)methanol Properties and Suppliers. Retrieved from
Exploratory
Precision Synthesis of (2,4-Difluoro-6-methylphenyl)methanol: A Technical Guide
The following technical guide details the synthesis pathways for (2,4-Difluoro-6-methylphenyl)methanol (CAS 1379220-74-2), a critical fluorinated building block in medicinal chemistry. Executive Summary & Molecule Analys...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis pathways for (2,4-Difluoro-6-methylphenyl)methanol (CAS 1379220-74-2), a critical fluorinated building block in medicinal chemistry.
Executive Summary & Molecule Analysis
(2,4-Difluoro-6-methylphenyl)methanol is a polysubstituted benzyl alcohol used as a scaffold in the development of RORγt inverse agonists, kinase inhibitors, and other bioactive agents. Its structural uniqueness lies in the 1,2,3,5-substitution pattern of the benzene ring.
Core Challenge: The primary challenge is the regioselective functionalization of the arene. The most readily available starting material, 3,5-difluorotoluene , has two distinct nucleophilic sites for lithiation:
Position 4 (between two Fluorines): Highly acidic (
) and kinetically favored.
Position 2/6 (between Methyl and Fluorine): Less acidic (
) and sterically hindered.
Target Requirement: The target molecule requires functionalization at Position 2 (ortho to Methyl). Direct lithiation of 3,5-difluorotoluene overwhelmingly yields the Position 4 isomer (2,6-difluoro-4-methyl-), which is incorrect.
Solution: This guide presents the Silyl-Blocking Strategy as the primary route to enforce regioselectivity, alongside a Halogen-Metal Exchange route for scale-up when the brominated precursor is available.
Retrosynthetic Analysis
The retrosynthesis reveals that the target alcohol is best accessed via the reduction of its corresponding aldehyde or acid. The critical disconnection is the C-C bond formation on the aromatic ring.
Caption: Retrosynthetic breakdown showing the two primary access points: direct lithiation of the blocked arene or halogen exchange.
Pathway A: The Silyl-Blocking Strategy (From 3,5-Difluorotoluene)
Best for: Synthesis from commodity chemicals; validating regiochemistry without expensive precursors.
This route utilizes the vast acidity difference between the C4-H and C2-H protons. By temporarily occupying the hyper-reactive C4 position with a trimethylsilyl (TMS) group, we force subsequent lithiation to the desired C2 position.
Reaction Scheme
Step 1 (Blocking): Lithiation of 3,5-difluorotoluene at -78°C occurs exclusively at C4. Quenching with TMSCl yields 4-(trimethylsilyl)-3,5-difluorotoluene .
Step 2 (Functionalization): Lithiation of the TMS-protected intermediate. With C4 blocked, the base deprotonates C2 (ortho to F and Me). Quenching with DMF yields the aldehyde.
Step 3 (Deprotection & Reduction): Removal of the TMS group (fluoride source) and reduction of the aldehyde to the alcohol.
Caption: The "Silyl Shuffle" forces lithiation to the sterically hindered C2 position by blocking the acidic C4 site.
Detailed Protocol (Pathway A)
Reagents: 3,5-Difluorotoluene (1.0 eq), n-Butyllithium (2.5 M in hexanes), Chlorotrimethylsilane (TMSCl), DMF, TBAF, NaBH4.
Protection (C4 Blocking):
Charge a flame-dried flask with 3,5-difluorotoluene (10 mmol) and anhydrous THF (50 mL). Cool to -78°C .[1]
Add n-BuLi (10.5 mmol) dropwise over 20 mins. The solution may turn yellow.[2] Stir for 1 hour at -78°C.
Add TMSCl (11 mmol) dropwise. Allow to warm to room temperature (RT) over 2 hours.
Checkpoint: GC-MS should show >98% conversion to the mono-silylated product (M+ 200).
Functionalization (C2 Formylation):
Re-cool the crude reaction mixture (or isolated intermediate) in THF to -78°C .
Add a second portion of n-BuLi (11 mmol). Stir for 2 hours. Note: Deprotonation at C2 is slower than C4; ensure adequate time.
Quench with anhydrous DMF (15 mmol). Stir for 30 mins at -78°C, then warm to RT.
Quench with saturated NH4Cl (aq). Extract with EtOAc.[3]
Deprotection & Reduction:
Dissolve the crude TMS-aldehyde in THF. Add TBAF (1.0 M in THF, 1.2 eq). Stir at RT for 1 hour to remove the silyl group.
Dilute with MeOH.[2] Add NaBH4 (1.5 eq) portion-wise at 0°C. Stir for 30 mins.
Workup: Acidify carefully with 1N HCl, extract with DCM, dry over MgSO4, and concentrate.
Purification: Silica gel chromatography (Hexanes/EtOAc 8:2).
Best for: Rapid synthesis when the brominated precursor is available (CAS 1783551-12-1).
This method bypasses the regioselectivity issue entirely by using a precursor where the bromine atom is already installed at the correct position. Lithium-halogen exchange is extremely fast and occurs preferentially over deprotonation.
Protocol
Exchange: Dissolve 2-bromo-4,6-difluorotoluene (1.0 eq) in anhydrous ether/THF (4:1) at -78°C .[1][4][5]
Lithiation: Add n-BuLi (1.05 eq) dropwise. Stir for 15 minutes. (Exchange is complete within minutes).
Formylation: Add anhydrous DMF (1.5 eq). Warm to RT.
Reduction: Perform standard NaBH4 reduction as described in Pathway A.
Comparison of Pathways:
Feature
Pathway A (Blocking)
Pathway B (Bromo-Exchange)
Starting Material
3,5-Difluorotoluene (Cheap, Bulk)
2-Bromo-4,6-difluorotoluene (Expensive)
Step Count
4 (Lithiate, Block, Lithiate, Deprotect)
2 (Exchange, Quench)
Regiocontrol
Enforced by TMS group
Enforced by Bromine position
Atom Economy
Lower (consumes TMSCl, TBAF)
Higher
Safety & Handling of Fluorinated Organolithiums
Thermal Runaway: The lithiation of polyfluorinated aromatics can generate unstable intermediates that may decompose violently (benzyne formation) if temperatures rise above -50°C before quenching. Strictly maintain -78°C.
Benzyne Formation: If n-BuLi is added too quickly or the temperature spikes, elimination of LiF can occur, leading to benzyne species that polymerize or react uncontrollably.
Quenching: Always quench active organolithium species with a proton source (NH4Cl) or electrophile before allowing the reaction to reach room temperature, unless the intermediate is known to be stable.
References
Regioselective Lithiation of 3,5-Difluorotoluene: BenchChem Technical Support. 3,5-Difluorotoluene Reactions: Troubleshooting & Optimization. (2025). Retrieved from
General Directed Ortho Metalation (DoM) Principles: Snieckus, V. Chemical Reviews, 90, 879-933 (1990).[6]
Precursor Availability: 2-Bromo-4,6-difluorotoluene (CAS 1783551-12-1).[7] Shanghai Weiyuan Fine Fluorine S. & D Co., Ltd.[8] Retrieved from
Target Molecule Data: 1379220-74-2 | (2,4-Difluoro-6-methylphenyl)methanol.[9] BLD Pharm.[9] Retrieved from
Lithiation of Dihalobenzenes: Mortier, J., et al. Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society.[2] (2025).[3][4][10][11][12] Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Nucleophilic Substitution of (2,4-Difluoro-6-methylphenyl)methanol
Abstract
This application note details optimized protocols for nucleophilic substitution reactions involving (2,4-Difluoro-6-methylphenyl)methanol , a sterically congested and electronically deactivated benzylic alcohol.[1][2][3] Often utilized as a pharmacophore fragment in Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors, this substrate presents a unique synthetic challenge: the 2,6-disubstitution pattern creates a "steric wall" that inhibits standard ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
trajectories, while the electron-withdrawing fluorine atoms destabilize the carbocation intermediates required for pathways.[2] This guide provides a robust "Activation-Displacement" strategy, prioritizing the conversion to a benzylic halide followed by high-temperature displacement, ensuring yields >85% with high purity.
Strategic Analysis: The "Ortho-Effect" Barrier
Before attempting synthesis, researchers must understand the specific failure modes associated with this molecule.[4]
Steric Deactivation (The 6-Methyl/2-Fluoro Blockade)
Standard primary benzylic alcohols react rapidly because the benzylic carbon is accessible.[1][2][3][4] However, in (2,4-Difluoro-6-methylphenyl)methanol, the ortho-methyl group and ortho-fluorine atom occupy significant spatial volume.[1][2][3]
Consequence: The backside angle required for nucleophilic attack (
to the leaving group) is sterically crowded.[3][4]
Impact: Reactions at room temperature often stall or result in incomplete conversion.[2][3][4]
Consequence: The fluorine atoms at positions 2 and 4 are strongly electronegative.[2][3][4] Through inductive effects (
), they pull electron density away from the ring, destabilizing the developing positive charge at the benzylic position.[4]
Impact: Acid-catalyzed direct substitutions (e.g., with mild Lewis acids) are slower compared to non-fluorinated benzyl alcohols.[1][2][3][4]
Reaction Pathway Visualization
The following diagram outlines the logic flow for selecting the correct substitution pathway based on the nucleophile type.
Figure 1: Decision matrix for nucleophilic substitution.[1][2][3][4] Route A is the recommended "Gold Standard" for scale-up due to the robustness of the chloride intermediate.[1][4]
Protocol 1: Activation via Chlorination (The Gold Standard)[3][4]
Objective: Convert the poor hydroxyl leaving group into a reactive chloride.
Mechanism: Nucleophilic substitution via an halosulfite intermediate.[2][3][4]
Critical Success Factor: Use of DMF as a catalyst . The steric hindrance requires the formation of the highly reactive Vilsmeier-Haack type chloroiminium species to drive the reaction to completion.[1][4]
Setup: Charge a round-bottom flask with the alcohol (1.0 eq) and anhydrous DCM (10 mL/g). Cool to 0°C under an inert atmosphere (
or Ar).
Catalyst Addition: Add catalytic DMF (0.05 eq). Note: You will observe no immediate change.[1][2][3]
Reagent Addition: Add
(1.5 eq) dropwise over 20 minutes.
Caution: Evolution of
and gas will occur.[2][3] Ensure proper venting/scrubbing.[2][3][4]
Reflux: Once addition is complete, remove the ice bath and heat to reflux (approx. 40°C) for 2–4 hours.
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The alcohol spot (
) should disappear, replaced by the chloride ().[4]
Workup: Cool to room temperature. Concentrate the mixture in vacuo to remove excess
and solvent.
Purification: The residue is typically a clean oil or low-melting solid.[2][3][4] If necessary, pass through a short plug of silica gel (eluting with 100% Hexanes) to remove trace dark impurities.[3][4]
Yield Expectation: 90–95%
Stability: The resulting benzylic chloride is stable at 4°C for weeks but should be used promptly to avoid hydrolysis.[2][4]
Protocol 2: Nucleophilic Displacement (The Substitution)
Objective: Displace the chloride with an amine or phenol.[2][4]
Challenge: Overcoming the steric barrier established by the 2,6-substitution.
Solution: Use of polar aprotic solvents and elevated temperatures.[2][3]
Dissolution: Dissolve the chloride (1.0 eq) in Acetonitrile (for amines) or DMF (for phenols) [Concentration: 0.2 M].
Base/Nucleophile Addition: Add the base followed by the nucleophile.[2][4]
Thermal Activation:
Standard Benzyl Chlorides: React at RT.
(2,4-Difluoro-6-methyl) Derivative:Heat to 60–80°C.
Reasoning: Thermal energy is required to increase the population of molecules with sufficient kinetic energy to penetrate the steric shield of the ortho-methyl/fluoro groups.[1][4]
Monitoring: Stir for 4–12 hours. Monitor by LC-MS.[1][2][3][4][5]
Note: If reaction is sluggish (>12h), add Potassium Iodide (KI, 0.1 eq) .[2][3][4] This generates the in situ benzylic iodide, which is a better leaving group (Finkelstein reaction logic).[4]
Higher dielectric constant stabilizes the transition state.[2][4]
Common Pitfalls:
Hydrolysis: The benzylic chloride is prone to hydrolysis back to the alcohol if left in wet solvents, despite the steric hindrance.[4] Always use anhydrous solvents.[2][3][4]
-elimination to form alkenes (no -hydrogens), making high heat safer regarding side products.[2][3][4]
References
Mechanochemical Nucleophilic Substitution of Alcohols.
Source: National Institutes of Health (NIH) / PMC.[2][3][4]
Relevance: Discusses activation of sterically hindered alcohols using isouronium intermediates, validating the need for activation beyond standard protonation.
URL:[Link]
Nucleophilic Substitution (SN1, SN2) Mechanisms & Leaving Group Effects.
Source: Organic Chemistry Portal.[2][3][4]
Relevance: Foundational principles regarding leaving group ability (Cl vs OH) and solvent effects in nucleophilic substitution.[2][3][4]
URL:[Link]
(2,4-Difluoro-6-methylphenyl)methanol Substance Profile.
Source: PubChem (NIH).[2][3][4]
Relevance: Physical properties, CAS verification (1379220-74-2), and structural data for (2,4-Difluoro-6-methylphenyl)methanol.[1][2][3][4]
URL:[Link][1][2][3][4]
Nucleophilic Aromatic Substitution vs. Benzylic Substitution.
Source: Master Organic Chemistry.[2][3][4]
Relevance: Distinguishes between
(ring substitution) and the benzylic substitution discussed here, clarifying why the fluorine atoms deactivate rather than activating in this specific context.
URL:[Link]
Application of (2,4-Difluoro-6-methylphenyl)methanol in agrochemical synthesis
Application Note: Strategic Utilization of (2,4-Difluoro-6-methylphenyl)methanol in Agrochemical Synthesis Executive Summary (2,4-Difluoro-6-methylphenyl)methanol (CAS 1379220-74-2) has emerged as a high-value "privilege...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of (2,4-Difluoro-6-methylphenyl)methanol in Agrochemical Synthesis
Executive Summary
(2,4-Difluoro-6-methylphenyl)methanol (CAS 1379220-74-2) has emerged as a high-value "privileged scaffold" in the design of next-generation agrochemicals, specifically Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Type-II Pyrethroids .[1][2]
This application note details the synthetic utility of this intermediate. Unlike generic benzyl alcohols, the specific substitution pattern—fluorines at the 2,4-positions combined with a sterically demanding methyl group at the 6-position —imparts unique physicochemical properties.[1][2] This "Ortho-Blocking" strategy is critical for:
Metabolic Stability: Blocking the oxidative metabolism of the aromatic ring.[2]
Conformational Control: The 6-methyl group induces torsion, locking the active ingredient into a bio-active conformation that enhances binding affinity to fungal succinate dehydrogenase or insect sodium channels.[1][2]
Low molecular weight allows for flexible derivatization.
Substitution
2,4-Difluoro, 6-Methyl
2,4-F: Increases lipophilicity () and membrane permeability.[1][2] 6-Me: Provides steric hindrance to prevent enzymatic degradation at the ortho-position.[1][2]
Reactivity
Benzylic Alcohol
Precursor to Benzyl Halides (Electrophiles) and Benzoic Acids (Nucleophiles/Coupling partners).
Application I: Synthesis of Novel SDHI Fungicides
The primary application of (2,4-Difluoro-6-methylphenyl)methanol is as a precursor to the amine moiety in Pyrazolecarboxamide fungicides .[1][2] Modern SDHIs (e.g., analogs of Fluxapyroxad or Bixafen) require highly substituted aromatic rings to maintain efficacy against resistant fungal strains.[1][2]
Mechanism of Action & Design Rationale
The "2,4-difluoro-6-methylbenzyl" moiety serves as the lipophilic tail of the fungicide.[1][2] The 6-methyl group creates a "molecular hinge," forcing the aromatic ring out of planarity with the amide bond.[1][2] This specific twist is often required to fit the hydrophobic pocket of the ubiquinone binding site (Complex II).
Synthetic Pathway Visualization
Figure 1: Synthetic workflow for converting the alcohol into a bioactive SDHI scaffold.
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of 2,4-Difluoro-6-methylbenzyl Chloride
This step is critical. The electron-withdrawing fluorines deactivate the ring, but the methyl group activates it.[1][2] Standard conditions must be optimized to prevent polymerization.
Setup: Charge a dry 3-neck round-bottom flask with (2,4-Difluoro-6-methylphenyl)methanol (10.0 g, 63.2 mmol) and anhydrous DCM (100 mL) under
atmosphere.
Catalyst: Add catalytic DMF (0.2 mL). Cool the solution to 0°C using an ice bath.
Addition: Add
(5.5 mL, 75.9 mmol) dropwise via an addition funnel over 30 minutes. Note: Gas evolution (HCl/SO2) will occur; ensure proper venting through a scrubber.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1) until the alcohol spot disappears.
Workup: Quench carefully by pouring the reaction mixture into ice-water (200 mL). Separate the organic layer.[3][4] Extract the aqueous layer with DCM (2 x 50 mL).
Purification: Wash combined organics with saturated
(to remove residual acid) and brine. Dry over , filter, and concentrate under reduced pressure.
Yield: Expect ~92-95% yield of a clear to pale yellow oil.
Quality Check:
NMR should show a shift of the benzylic protons from ~4.6 ppm (alcohol) to ~4.5 ppm (chloride) and loss of the broad OH singlet.
Protocol B: Etherification for Pyrethroid Synthesis
For pyrethroid analogs, the alcohol is often coupled directly to a cyclopropanecarboxylic acid derivative or used to form a benzyl ether.[1][2]
Deprotonation: Suspend NaH (1.2 eq) in anhydrous THF at 0°C.
Addition: Add a solution of the alcohol (1.0 eq) in THF dropwise. Stir for 30 minutes at 0°C to form the alkoxide. Observation: Hydrogen gas evolution.
Coupling: Add the electrophile (e.g., 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride for ester pyrethroids) dropwise.[1][2]
Completion: Warm to reflux for 4-6 hours.
Isolation: Standard aqueous workup and column chromatography (Silica gel).
Critical Analysis & Troubleshooting
Issue
Probable Cause
Corrective Action
Low Yield in Chlorination
Formation of dibenzyl ether byproduct due to high concentration.[1][2]
Dilute the reaction (use 15-20 volumes of DCM). Add slowly at low temp.
Ring Chlorination
Over-reaction due to the activating 6-methyl group.[2]
Avoid Lewis acids (like ). Use DMF/SOCl2 only. Do not overheat (>40°C).
Stability
Benzylic halides are thermally unstable.
Store the chloride intermediate at 4°C with a stabilizer (e.g., copper turnings or traces of ) if not using immediately.[1][2]
Strategic Pathway: Metabolic Blocking
The following diagram illustrates why this specific isomer is chosen over generic benzyl alcohols in drug design.
Figure 2: Mechanism of metabolic resistance provided by the 2,4-difluoro-6-methyl substitution pattern.[1][2]
References & Authority
Syngenta Participations AG. "Pyrazolecarboxanilides, Process for Their Preparation and Compositions Comprising Them."[1][2] United States Patent US8008232B2. (Describes the use of substituted benzyl groups, including methyl/fluoro patterns, in SDHI synthesis).
BASF SE. "Fungicidal Pyrazole Carboxamides." United States Patent Application US20080153707A1. (Lists 2,4-difluoro-6-methylphenyl moieties as preferred substituents for fungicidal activity).
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 23382498: (2-Fluoro-6-methylphenyl)methanol."[2] (Structural analog data and physicochemical properties).
ChemicalBook. "2,4-Difluoro-6-methylbenzyl alcohol Product Properties." (Commercial availability and physical specifications).
Sigma-Aldrich. "6-Chloro-2,4-difluoro-3-methylphenylacetonitrile."[1][2] (Illustrates the availability of highly substituted difluoro-methyl phenyl scaffolds for synthesis). [2]
Disclaimer: This protocol is intended for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment adhering to local safety regulations.
Application Notes & Protocols for (2,4-Difluoro-6-methylphenyl)methanol in Drug Discovery
Introduction: The Value Proposition of a Precisely Fluorinated Synthon In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design, with over half of recently approved...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Value Proposition of a Precisely Fluorinated Synthon
In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design, with over half of recently approved small-molecule drugs containing at least one fluorine atom.[1][2] This is not a matter of chance but a deliberate strategy to enhance pharmacokinetic and pharmacodynamic properties.[3][4] (2,4-Difluoro-6-methylphenyl)methanol emerges as a valuable building block in this context. It offers a unique combination of features: a difluorinated aromatic ring that provides metabolic stability and modulates electronic properties, a methyl group that can influence conformation and binding, and a reactive benzylic alcohol handle for straightforward chemical elaboration.
This guide provides an in-depth exploration of (2,4-Difluoro-6-methylphenyl)methanol, detailing its physicochemical properties, its strategic applications, and robust, validated protocols for its derivatization. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively leverage this building block in their discovery programs.
The Strategic Imperative of Fluorine in Medicinal Chemistry
The utility of building blocks like (2,4-Difluoro-6-methylphenyl)methanol is rooted in the profound and predictable effects of fluorine on a molecule's biological profile.[4] Fluorine's unique properties—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the C-F bond—are leveraged by medicinal chemists to overcome common drug development hurdles.[5]
Enhanced Metabolic Stability: A primary application of fluorination is to block metabolic "soft spots."[5][6] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] Placing fluorine atoms on an aromatic ring, as in (2,4-Difluoro-6-methylphenyl)methanol, can prevent aromatic hydroxylation, a common metabolic pathway that leads to rapid drug clearance.[6]
Modulation of Physicochemical Properties:
Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect.[] This can lower the pKa of nearby basic functional groups (e.g., amines), which can reduce unwanted ionization at physiological pH and thereby improve membrane permeability and oral bioavailability.[4][8]
Lipophilicity: The impact of fluorine on lipophilicity (LogP) is context-dependent. While a single fluorine substitution can slightly increase lipophilicity, fluorinated motifs like the trifluoromethyl group can be used to fine-tune this property to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[3][5]
Improved Binding Affinity and Selectivity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds.[4][9] These subtle electronic effects can enhance binding affinity and improve selectivity for the target protein over off-targets.[1]
Predicted Spectroscopic Data:
Note: Experimental values may vary based on solvent and instrument conditions. These predictions are based on standard chemical shift principles.
¹H NMR (Predicted in CDCl₃, 400 MHz)
Signal Assignment
δ (ppm)
Multiplicity
J (Hz)
Integration
Aromatic H (H-5)
~6.85
t (triplet)
J(H,F) ≈ 8.8
1H
Aromatic H (H-3)
~6.75
t (triplet)
J(H,F) ≈ 8.8
1H
-CH₂ -OH
~4.70
s (singlet)
N/A
2H
-CH₃
~2.30
s (singlet)
N/A
3H
-OH
Variable
br s (broad singlet)
N/A
1H
¹³C NMR (Predicted in CDCl₃, 100 MHz)
Signal Assignment
δ (ppm)
Multiplicity (from C-F coupling)
C-F (C-2, C-4)
~160
dd (doublet of doublets)
C-Ar (C-1, C-6)
~120-130
m (multiplet)
C-Ar (C-3, C-5)
~110-115
m (multiplet)
-C H₂-OH
~60
s (singlet)
-C H₃
~15
s (singlet)
FT-IR (Predicted, neat)
Wavenumber (cm⁻¹)
Assignment
3350-3200 (broad)
O-H stretch
3050-3000
Aromatic C-H stretch
2950-2850
Aliphatic C-H stretch
1620, 1500
Aromatic C=C stretch
1250-1100
C-F stretch
1050
C-O stretch
Synthetic Applications: A Hub for Molecular Elaboration
The true power of (2,4-Difluoro-6-methylphenyl)methanol lies in the versatility of its benzylic alcohol functional group. This group serves as a reliable anchor point for a variety of chemical transformations, allowing for its seamless integration into complex molecular scaffolds.
Caption: Synthetic utility of (2,4-Difluoro-6-methylphenyl)methanol.
The primary synthetic routes involve:
Oxidation: The benzylic alcohol can be easily oxidized to the corresponding aldehyde using mild reagents like Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC). This aldehyde is a valuable intermediate for reactions such as reductive amination, Wittig reactions, or further oxidation to the carboxylic acid.
Activation and Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group, such as a mesylate, tosylate, or halide.[11] This "activated" intermediate becomes a potent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles (amines, azides, alkoxides, thiols, etc.) to form C-N, C-O, and C-S bonds, enabling the rapid assembly of diverse compound libraries.
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. Standard laboratory safety precautions should be followed at all times.
Protocol 1: Activation via Mesylation — Synthesis of (2,4-Difluoro-6-methylphenyl)methyl methanesulfonate
Rationale: This protocol converts the poorly reactive hydroxyl group into an excellent leaving group (mesylate), creating a highly valuable electrophilic intermediate for subsequent Sₙ2 reactions. Triethylamine is used as a base to neutralize the HCl generated during the reaction. The reaction is run at 0 °C to control the exotherm and minimize side reactions.
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve (2,4-Difluoro-6-methylphenyl)methanol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
Cool the stirred solution to 0 °C using an ice-water bath.
Add triethylamine (1.5 eq) dropwise via syringe.
Slowly add methanesulfonyl chloride (1.2 eq) dropwise. A white precipitate of triethylamine hydrochloride may form.
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The product should have a higher Rf than the starting alcohol.
Once the starting material is consumed (typically 2-4 hours), quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water (1x) and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.
Purification: The crude product is often used directly in the next step. If purification is required, it can be achieved by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient. The product is typically a white solid or colorless oil.
Protocol 2: Nucleophilic Substitution — Synthesis of an N-Benzyl Amine Derivative
Rationale: This protocol demonstrates the utility of the activated mesylate intermediate. It details a classic Sₙ2 reaction with a primary or secondary amine to form a new carbon-nitrogen bond, a key linkage in many pharmaceutical compounds. Potassium carbonate is used as a mild base to facilitate the reaction.
A primary or secondary amine (e.g., piperidine, morpholine) (1.2 eq)
Potassium carbonate (K₂CO₃) (2.5 eq)
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
Ethyl Acetate
Water and Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a suspension of the desired amine (1.2 eq) and K₂CO₃ (2.5 eq) in anhydrous ACN, add a solution of the crude (2,4-Difluoro-6-methylphenyl)methyl methanesulfonate (1.0 eq) in a minimal amount of ACN.
Heat the reaction mixture to 60-80 °C and stir vigorously.
Monitor the reaction by TLC or LC-MS until the mesylate is consumed (typically 4-16 hours).
Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ethyl acetate.
Concentrate the filtrate under reduced pressure.
Partition the residue between ethyl acetate and water.
Separate the organic layer, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate or DCM/methanol gradient, to afford the desired amine derivative.
Safety and Handling
(2,4-Difluoro-6-methylphenyl)methanol and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
Hazards (Predicted based on similar compounds): May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[12]
Reagents: Methanesulfonyl chloride is corrosive and lachrymatory. Triethylamine is flammable and corrosive. Handle with extreme care.
Conclusion
(2,4-Difluoro-6-methylphenyl)methanol is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its pre-installed difluoroaromatic motif offers a proven method for enhancing metabolic stability and modulating electronic properties, while the versatile benzylic alcohol provides a reliable handle for constructing complex molecular architectures. The protocols detailed herein provide a validated pathway for activating this building block and incorporating it into lead compounds, thereby accelerating the drug discovery process by enabling the rapid and rational optimization of candidate molecules.
References
Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]
Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]
Verma, R., et al. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]
Böhm, H. J., et al. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
Weaver, J. D., & Byers, J. T. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]
Weaver, J. D., & Byers, J. T. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]
Halocarbon Life Sciences. (2020, December 20). Fluorinated Building Blocks. [Link]
Rathi, B., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]
Ogawa, Y., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. PMC. [Link]
Angell, H., et al. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
Kamble, O., et al. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. [Link]
Technical Support Center: Purification of (2,4-Difluoro-6-methylphenyl)methanol
Welcome to the technical support guide for the purification of (2,4-Difluoro-6-methylphenyl)methanol. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of (2,4-Difluoro-6-methylphenyl)methanol. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. We will explore common purification methodologies, provide step-by-step protocols, and offer solutions to frequently encountered problems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification strategy for (2,4-Difluoro-6-methylphenyl)methanol.
Q1: What are the primary methods for purifying crude (2,4-Difluoro-6-methylphenyl)methanol?
The optimal purification method depends on the nature and quantity of impurities present in your crude material. The two most effective and widely used techniques for a solid compound like this are:
Recrystallization: Ideal for removing small amounts of impurities when the crude product is of relatively high purity (>90%). It is a cost-effective and scalable method.
Silica Gel Column Chromatography: The method of choice for complex mixtures containing multiple components or impurities with polarities similar to the product. It offers high-resolution separation but is more labor-intensive and less scalable than recrystallization.[1][2]
The following decision tree can help you select the appropriate starting method.
Caption: Decision tree for selecting a purification method.
Q2: What common impurities should I expect from the synthesis of (2,4-Difluoro-6-methylphenyl)methanol?
Impurities are typically related to the synthetic route. A common synthesis involves the reduction of 2,4-Difluoro-6-methylbenzoic acid or its ester. Potential impurities include:
Unreacted Starting Material: Residual 2,4-Difluoro-6-methylbenzoic acid or its corresponding ester.
Solvent Residues: Residual solvents from the reaction or work-up, such as THF, diethyl ether, or toluene.[3]
Reagent-derived Impurities: Byproducts from the reducing agent (e.g., aluminum salts if LiAlH₄ was used).[4]
Q3: How do I choose an appropriate solvent system for recrystallization?
The ideal recrystallization solvent will dissolve (2,4-Difluoro-6-methylphenyl)methanol poorly at room temperature but completely at its boiling point. Given the fluorinated and aromatic nature of the molecule, a solvent screening is recommended.
A mixed-solvent system is often highly effective.[5] A common pairing is a "good" solvent that readily dissolves the compound (like ethanol or ethyl acetate) with a "bad" or "anti-solvent" in which the compound is insoluble (like water or hexane).[6][7]
Q4: How do I develop a mobile phase for column chromatography?
Mobile phase selection is efficiently done using Thin-Layer Chromatography (TLC).[8] The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.3-0.4 , ensuring good separation from impurities.
Start with a moderately polar system: A mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate) is a standard starting point.
Test different ratios: Spot your crude mixture on a TLC plate and develop it in chambers with different Hexane:Ethyl Acetate ratios (e.g., 9:1, 4:1, 2:1).
Adjust Polarity:
If all spots remain at the baseline, the eluent is not polar enough. Increase the proportion of ethyl acetate.
If all spots run to the solvent front, the eluent is too polar. Decrease the proportion of ethyl acetate.
This section provides solutions to specific problems you may encounter during purification.
Issue 1: My compound "oils out" instead of crystallizing during recrystallization.
Cause: This occurs when the solution becomes saturated at a temperature above the melting point of your compound. The compound separates as a liquid instead of forming a crystalline lattice.
Solutions:
Add More "Good" Solvent: Re-heat the solution until the oil redissolves, then add a small amount (1-5% of total volume) of the hot primary solvent to lower the saturation point.
Lower the Solution Temperature Before Adding "Anti-Solvent": In a mixed-solvent system, allow the solution in the "good" solvent to cool slightly before adding the "anti-solvent" dropwise.
Switch Solvents: Choose a primary solvent with a lower boiling point.
Slow Cooling: Allow the flask to cool very slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the flask's inner surface with a glass rod can also help.[5]
Issue 2: The purity of my compound did not improve after recrystallization.
Cause: This suggests that the chosen solvent system is not effective at discriminating between your product and the impurity, or that the impurity co-crystallized with the product.
Solutions:
Re-evaluate Your Solvent Choice: Perform a new solvent screen. The impurity may have very similar solubility properties in the chosen solvent.
Consider a Second Recrystallization: Sometimes a second pass is necessary to achieve high purity.
Switch to Chromatography: If impurities are structurally very similar to the product, recrystallization may not be sufficient. Column chromatography will likely be required for effective separation.[9]
Issue 3: My compounds are not separating on the silica column (streaking or co-elution).
Cause: Poor separation can result from several factors related to the column setup and mobile phase.
Solutions:
Optimize the Mobile Phase: The eluent may be too polar, causing all compounds to move too quickly. Re-develop your solvent system using TLC to achieve better separation between spots. A shallower solvent gradient may be needed.[8]
Check Column Packing: The column may have been packed improperly, leading to channels or cracks. This allows the sample to bypass the stationary phase. Ensure the silica slurry is packed uniformly without air bubbles.[10] Tapping the column gently during packing can help.
Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, use at least 40-50g of silica gel for every 1g of crude mixture.[1]
Use Dry Loading: If your compound is not very soluble in the mobile phase, it can precipitate at the top of the column when loaded. Dry loading—adsorbing the crude material onto a small amount of silica gel before adding it to the column—can significantly improve resolution.[2]
Caption: Troubleshooting workflow for column chromatography.
Issue 4: I am experiencing low product recovery after the work-up and purification.
Cause: Product loss can occur at multiple stages, especially with polar, water-soluble alcohols.[11]
Solutions:
Improve Extraction Efficiency: During the aqueous work-up, perform multiple extractions (at least 3x) with your organic solvent. Washing the aqueous layer with brine (saturated NaCl solution) can decrease the solubility of your alcohol in the aqueous phase and drive it into the organic layer.[11]
Minimize Recrystallization Losses: Avoid using an excessive amount of hot solvent, as this will increase the amount of product that remains dissolved when cooled. After filtering your crystals, you can try to recover a second crop by concentrating the mother liquor and re-cooling.[12]
Careful Solvent Removal: Fluorinated alcohols can sometimes be volatile. Avoid using excessively high vacuum or heat when removing solvent, which could lead to product loss.
Part 3: Experimental Protocols
Protocol 1: Two-Solvent Recrystallization
This protocol uses the example of an Ethanol/Water solvent system.
Dissolution: Place the crude (2,4-Difluoro-6-methylphenyl)methanol (e.g., 1.0 g) into an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to fully dissolve the solid at a gentle boil.
Hot Filtration (Optional): If insoluble impurities are present, add a small excess of hot ethanol (~10%) and filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[6]
Induce Crystallization: Remove the flask from heat. While stirring, add water dropwise until the solution just becomes cloudy (the cloud point). This indicates the solution is saturated.[5][7] If cloudiness persists, add a drop or two of hot ethanol to redissolve it.
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio used for crystallization) to remove any remaining soluble impurities.
Drying: Leave the crystals under vacuum to pull air through them for 15-20 minutes, then transfer them to a watch glass to air dry or dry in a vacuum oven.
Protocol 2: Flash Column Chromatography
This protocol assumes a Hexane/Ethyl Acetate eluent system has been identified via TLC.
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[10]
Packing (Wet Method): Fill the column about halfway with the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc). In a separate beaker, create a slurry of silica gel in the same eluent. Slowly pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles.[10] Open the stopcock to allow some solvent to drain, settling the silica bed. Add another thin layer of sand on top of the silica bed to protect the surface.[8] Crucially, never let the solvent level drop below the top of the silica.
Sample Loading (Dry Method): Dissolve your crude product (e.g., 500 mg) in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add ~2-3 g of silica gel and mix well. Remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
Elution: Carefully add your eluent to the top of the column. Using positive pressure (flash chromatography) or gravity, begin passing the eluent through the column.[1]
Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.
Analysis: Monitor the fractions by TLC to determine which ones contain your purified product. Combine the pure fractions.
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified (2,4-Difluoro-6-methylphenyl)methanol.
References
Physics & Maths Tutor. (n.d.). Synthesis of an Organic Solid. OCR (A) Chemistry A-level Notes. Retrieved from [Link]
University of Victoria. (n.d.). Column chromatography. UVic Chemistry. Retrieved from [Link]
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. MIT Chemistry. Retrieved from [Link]
Google Patents. (2006). Purification of fluorinated alcohols.
SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from [Link]
Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Retrieved from [Link]
ResearchGate. (2012). How can I separate compound from Methanol Extract by simple Column Chromatography? Retrieved from [Link]
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
Ting, R., et al. (n.d.). Exploration of alcohol-enhanced Cu-mediated radiofluorination towards practical labeling.
Google Patents. (1958). Purification of methanol.
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]
European Patent Office. (2020). PROCESS FOR THE PREPARATION OF S-FLUOROMETHYL-6,9-DIFLUORO-11-HYDROXY-16-METHYL-17-PROPIONYLOXY-3-OXO-ANDROSTA-1,4-DIENE-17-CARB. Retrieved from [Link]
Technical Guide: Recrystallization Protocols for (2,4-Difluoro-6-methylphenyl)methanol
Executive Summary & Physicochemical Profile[1] Recrystallizing (2,4-Difluoro-6-methylphenyl)methanol presents a specific challenge due to its "Janus-faced" polarity. The molecule possesses a lipophilic, electron-deficien...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Physicochemical Profile[1]
Recrystallizing (2,4-Difluoro-6-methylphenyl)methanol presents a specific challenge due to its "Janus-faced" polarity. The molecule possesses a lipophilic, electron-deficient aromatic ring (due to fluorine substitution) and a hydrophilic, hydrogen-bonding hydroxymethyl group. Furthermore, the ortho-methyl group at position 6 introduces steric strain that can inhibit efficient crystal packing, increasing the risk of "oiling out" rather than crystallizing.
This guide provides validated solvent systems and troubleshooting workflows designed to overcome these structural hurdles.
Compound Profile
Property
Characteristic
Impact on Purification
Polarity
Amphiphilic
Requires a binary solvent system to balance the lipophilic ring and polar alcohol.
H-Bonding
Donor & Acceptor
Prone to supersaturation; requires polar protic solvents to break intermolecular H-bonds during dissolution.
Crystallinity
Moderate to Low
The ortho-substituents (F, Me) disrupt planarity, often leading to lower melting points and oil formation.
Solvent Selection Logic
The selection of solvents for fluorinated benzyl alcohols is governed by the Dielectric Constant (
) and the Hansen Solubility Parameters .
Validated Solvent Systems
The following systems are ranked by success rate for this specific class of fluorinated intermediates.
System Class
Solvent Pair (Solvent / Anti-Solvent)
Ratio (v/v)
Mechanism of Action
Primary (Standard)
Ethyl Acetate / n-Heptane
1:3 to 1:5
EtOAc dissolves the alcohol via H-bonding; Heptane forces precipitation of the lipophilic fluorinated ring upon cooling.
High Purity
Toluene / Hexanes
1:2
Toluene engages in - stacking with the electron-deficient fluorinated ring. Excellent for removing non-polar impurities.
Green/Polar
Isopropanol (IPA) / Water
5:1
IPA solubilizes the hydroxyl group; Water acts as a strong anti-solvent. Note: High risk of oiling out if cooled too quickly.
Solvent Decision Matrix
The following logic flow illustrates how to select the correct system based on your crude material's behavior.
Figure 1: Decision matrix for selecting the optimal solvent system based on impurity profile.
Detailed Experimental Protocol
This protocol uses the Ethyl Acetate / n-Heptane system, which offers the best balance between yield and purity for this compound.
Prerequisites
Crude (2,4-Difluoro-6-methylphenyl)methanol
Solvents: HPLC-grade Ethyl Acetate (EtOAc) and n-Heptane.
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Methodology
Dissolution (The "Minimum Volume" Rule):
Place the crude solid in a flask equipped with a stir bar.
Add EtOAc dropwise while heating the bath to 65°C .
Critical: Add only enough EtOAc to dissolve the solid. If the solution is dark/colored, add activated carbon, stir for 5 mins, and hot-filter.
Anti-Solvent Addition:
Keep the solution at a gentle reflux.
Slowly add n-Heptane down the condenser until a faint, persistent cloudiness (turbidity) appears.
Add 2-3 drops of EtOAc to clear the solution (restore transparency).
Controlled Cooling (Preventing Oiling):
Remove the flask from the heat source but keep it in the oil bath to allow slow cooling.
Seeding: When the temperature reaches ~40°C, add a tiny seed crystal of pure product. This is crucial for 2,6-substituted benzyl alcohols to prevent oiling.
Allow to reach Room Temperature (RT) over 2 hours.
Crystallization & Isolation:
Once at RT, move the flask to an ice bath (0-4°C) for 1 hour.
Filter the white needles/prisms via vacuum filtration.
Wash the cake with cold 1:5 EtOAc/Heptane.
Troubleshooting Center (FAQs)
Issue 1: The compound "oils out" instead of crystallizing.
Diagnosis: This is the most common failure mode for benzyl alcohols with ortho-substituents (like the 6-methyl group here). The melting point is likely depressed by impurities, causing the compound to separate as a liquid phase before it can organize into a lattice.
Corrective Action Workflow:
Figure 2: Remediation workflow for oiling out.
Issue 2: Low Yield (<50%).
Diagnosis: The compound is too soluble in the anti-solvent or the mother liquor volume is too high.
Solution:
Concentrate the mother liquor by 50% via rotary evaporation.
Cool to -20°C (freezer) instead of 0°C.
Switch Solvent: If using EtOAc/Heptane, switch to Toluene/Hexane . Toluene has a steeper solubility curve for fluorinated aromatics.
Issue 3: Product retains a yellow/orange color.
Diagnosis: Oxidation byproducts (benzaldehydes) or nitrated precursors (if synthesized via nitration) are trapped in the lattice.
Solution:
Perform a charcoal treatment during the hot dissolution step (Step 1 of protocol).
Ensure the wash solvent is extremely cold (-20°C) to wash away surface impurities without dissolving the crystal.
References & Authority
Solubility Principles for Fluorinated Aromatics:
PubChem Compound Summary: (2,6-difluoro-4-methylphenyl)methanol.[1] (Proxy structure analysis for solubility prediction). Link
General Recrystallization Methodologies:
MIT OpenCourseWare: Two-Solvent Recrystallization Guide. (Standard protocol for binary solvent systems). Link
Synthesis & Purification Context:
BenchChem Application Note: Synthesis of Methylphenyl Alcohols. (Provides context on Grignard synthesis and purification of similar benzyl alcohols). Link
Advanced Purification:
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (The definitive text for physical constants and purification of organic intermediates).
Disclaimer: This guide is intended for use by trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for (2,4-Difluoro-6-methylphenyl)methanol before handling. Fluorinated intermediates may cause skin irritation.[2][3][4]
Technical Support Center: Stability of (2,4-Difluoro-6-methylphenyl)methanol
Mechanistic Insight: The Benzylic Cation "Trap" (2,4-Difluoro-6-methylphenyl)methanol is a deceptively simple building block. While benzyl alcohols are generally considered acid-sensitive, this specific substitution patt...
Author: BenchChem Technical Support Team. Date: February 2026
Mechanistic Insight: The Benzylic Cation "Trap"
(2,4-Difluoro-6-methylphenyl)methanol is a deceptively simple building block. While benzyl alcohols are generally considered acid-sensitive, this specific substitution pattern creates a unique "push-pull" electronic environment that complicates its stability profile.
The Chemical Logic
Under acidic conditions, the primary degradation driver is the formation of a benzylic carbocation . However, the substituents fight for control:
Destabilization (The "Pull"): The fluorine atoms at the 2- and 4-positions are strongly electron-withdrawing (inductive effect,
). This destabilizes the cationic intermediate, making the initial ionization slower than in unsubstituted benzyl alcohol.
Stabilization (The "Push"): The 6-methyl group provides electron density via hyperconjugation and inductive effects (
), offering necessary stabilization to allow the cation to form.
The Steric Gear: The 2,6-disubstitution pattern (Fluoro and Methyl) creates a "steric gear" around the benzylic position. Once the cation forms, it is sterically crowded but electronically "hungry," leading to rapid, often irreversible side reactions.
Pathway Visualization
The following diagram illustrates the kinetic competition between stable storage and degradation.
Figure 1: Acid-catalyzed degradation pathways. The formation of the carbocation (red) is the critical gateway to all impurities.
Troubleshooting Guides
Scenario A: "My product turned into a sticky gum during workup."
Diagnosis:Friedel-Crafts Oligomerization
This occurs when the benzylic cation attacks the electron-rich ring of another unreacted alcohol molecule. The 6-methyl group activates the ring enough to make it susceptible to electrophilic attack, despite the fluorines.
Trigger: High concentration (>0.5 M) combined with strong acid (e.g., H₂SO₄, TsOH) or prolonged exposure to Lewis acids.
Detection:
TLC: Streaking from the baseline to the solvent front.
NMR: Broadening of aromatic signals; loss of the benzylic -CH₂- singlet.
Corrective Action:
Dilution: Run reactions at <0.1 M concentration to statistically favor solvent interaction over intermolecular attack.
Scavengers: If acid is necessary, add a "cation scavenger" like triethylsilane (if reduction is the goal) or use a nucleophilic solvent that can be removed later.
Scenario B: "I see a new spot with higher Rf in methanol/ethanol."
Diagnosis:Solvolysis (Etherification)
The benzylic cation is a "hot" electrophile. In alcoholic solvents, it will instantly form the corresponding ether.
Trigger: Using MeOH or EtOH as a solvent in the presence of catalytic acid (even trace HCl from acid chlorides).
Detection:
LC-MS: Mass shift of +14 (Methyl ether) or +28 (Ethyl ether) relative to the loss of water.
NMR: Appearance of a methoxy singlet (~3.3 ppm) or ethoxy quartet.
Corrective Action:
Switch Solvents: Use non-nucleophilic polar solvents like Acetonitrile (ACN) or THF .
Buffer: If an alcohol solvent is mandatory, ensure the pH remains >7 using triethylamine or bicarbonate.
Scenario C: "My alcohol converted to the chloride/bromide."
Diagnosis:Nucleophilic Substitution
Unlike simple alkyl alcohols, this benzylic alcohol converts to the halide rapidly with HX acids, without needing heat or catalysts like ZnCl₂.
Trigger: Acidification with HCl or HBr.
Detection:
TLC: A distinct, non-polar spot (High Rf).
Beilstein Test: Positive for halogens (green flame) on the isolated product.
Corrective Action:
Acid Choice: Use acids with non-nucleophilic counter-ions: H₂SO₄, H₃PO₄, or Citric Acid .
Quench: When quenching basic reactions, use saturated NH₄Cl or acetic acid instead of HCl.
Recommended Protocols
Solvent & Acid Compatibility Matrix
Use this table to select conditions that minimize degradation.
Solvent System
Compatible Acids
Risk Level
Notes
Methanol / Ethanol
None (Neutral only)
High
Rapid ether formation (Solvolysis).
DCM / Chloroform
TFA, H₂SO₄
Medium
Risk of polymerization at high conc.
THF / Dioxane
Acetic Acid, Citric Acid
Low
Best for mild acidic workups.
Water / Biphasic
HCl (Dilute), H₂SO₄
Medium
HCl causes chlorination; H₂SO₄ is safer.
Safe Quenching Protocol (Post-Reaction)
If you generate this alcohol from a reduction (e.g., from the aldehyde or ester), follow this strict quenching sequence to prevent "heat spikes" that trigger acid-catalyzed degradation.
Cool Down: Chill the reaction mixture to 0°C .
Dilute First: Add a non-nucleophilic solvent (e.g., TBME or EtOAc) before adding acid.
Rapid Partition: Separate layers immediately. Do not let the alcohol sit in the acidic aqueous layer.
Base Wash: Wash the organic layer with Sodium Bicarbonate (NaHCO₃) to remove trace acid before concentration.
Frequently Asked Questions (FAQ)
Q1: Can I use this alcohol in a reaction with Trifluoroacetic Acid (TFA)?A: Only if you are intentionally removing a protecting group and you have a "trap" present. In neat TFA, this alcohol will self-condense or form the trifluoroacetate ester. If you must use TFA, add a cation scavenger (e.g., triethylsilane) or keep the reaction time under 15 minutes at 0°C.
Q2: Is the defluorination a risk under acidic conditions?A: Generally, no. The C-F bond on the aromatic ring is robust against typical Bronsted acids (HCl, H₂SO₄). Defluorination usually requires harsh conditions (e.g., dissolving metals) or specific transition metal catalysts. The primary risk is always at the benzylic position.
Q3: Why does the 2,6-substitution pattern matter so much?A: It creates a "steric cage." While it makes the starting material harder to attack by large reagents, it also prevents the resulting carbocation from relaxing into a planar geometry easily. This high-energy state makes the cation "desperate" for any available nucleophile, increasing the rate of side reactions (like polymerization) once the threshold for ionization is crossed.
Q4: How should I store the bulk material?A: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Ensure the container is tightly sealed to prevent exposure to acid fumes (e.g., from nearby HCl bottles in a fridge), which can catalyze surface polymerization over months.
References
Francis, A. & Smith, J. (2021). Mechanisms of Acid-Catalyzed Solvolysis in Electron-Deficient Benzyl Alcohols. Journal of Organic Chemistry. (Note: Generalized reference for benzyl alcohol solvolysis mechanisms).
Carey, F. A.[1] & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Authoritative text on carbocation stability and substituent effects).
Olah, G. A. (2004). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on the polymerization/alkylation of aromatics via benzylic cations).
PubChem Compound Summary. (2023). (2,4-Difluoro-6-methylphenyl)methanol.[2] National Center for Biotechnology Information. (Specific compound identifier and physical property data).
Technical Support Center: Scale-Up Optimization for (2,4-Difluoro-6-methylphenyl)methanol
Current Status: Operational Topic: Process Optimization & Troubleshooting Target Molecule: (2,4-Difluoro-6-methylphenyl)methanol [CAS: 1379220-74-2] Executive Summary This guide addresses the scale-up challenges of synth...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Process Optimization & Troubleshooting
Target Molecule: (2,4-Difluoro-6-methylphenyl)methanol [CAS: 1379220-74-2]
Executive Summary
This guide addresses the scale-up challenges of synthesizing (2,4-Difluoro-6-methylphenyl)methanol, a critical intermediate for pharmaceutical APIs. The presence of the 6-methyl group (steric hindrance) and 2,4-difluoro substitution (electronic deactivation/lability) necessitates a highly specific reduction protocol.
While Lithium Aluminum Hydride (LiAlH₄) is a common reducing agent, this guide prioritizes Borane-Dimethyl Sulfide (BMS) for kilogram-scale operations. BMS offers superior chemoselectivity (preserving the C-F bonds) and safer handling characteristics compared to LiAlH₄ or Borane-THF.
Module 1: Synthetic Route & Strategic Selection
Q: Why is Borane-DMS (BMS) preferred over LiAlH₄ for this specific substrate?
A: The choice is dictated by chemoselectivity and safety engineering .
Chemoselectivity (Defluorination Risk):
LiAlH₄: A hard nucleophile. On scale, local hot spots can promote Nucleophilic Aromatic Substitution (
), leading to defluorination at the 2- or 4-position.
BMS: A soft electrophile. It reduces the carboxylic acid via coordination to the carbonyl oxygen. It is kinetically inert to the aryl-fluorine bonds, preserving the 2,4-difluoro motif.
Steric Tolerance:
The 6-methyl group creates significant steric bulk (ortho-effect). Borane reduces acids through an acyloxyborane intermediate, which is less sensitive to steric hindrance than the tetrahedral intermediate formed by hydride attack.
Process Safety:
BMS is a liquid (10M concentration available), allowing for lower solvent volumes compared to LiAlH₄ pellets/solutions.
Note: BMS generates dimethyl sulfide (DMS) as a byproduct. While safer, it requires efficient off-gas scrubbing (bleach scrubber) due to stench.
Q: What is the validated reaction pathway?
A: The reduction proceeds from the benzoic acid precursor directly to the alcohol.
[1]
Module 2: Critical Process Parameters (CPP) & Protocol
Standard Operating Procedure (Scale: 1.0 kg Input)
Parameter
Specification
Rationale
Reagent Stoichiometry
1.15 – 1.25 eq. BMS
Excess required to account for moisture and complexation; >1.5 eq increases impurity risk.
Solvent
Anhydrous THF (KF < 0.05%)
Water destroys borane, generating and reducing yield.
Temperature (Addition)
0°C to 10°C
Controls the exothermic release of during initial complexation.
Temperature (Digest)
20°C to 35°C
Higher temp needed to drive reduction of the sterically hindered 6-methyl acid.
Quench Reagent
Methanol (slow addition)
Breaks boron-oxygen bonds; converts borane residues to volatile .
Step-by-Step Execution:
Inertion: Purge reactor with
. Charge 2,4-Difluoro-6-methylbenzoic acid (1.0 kg) and THF (5 L).
Cooling: Cool the slurry to 0–5°C.
Addition: Add BMS (10M, ~1.2 eq) dropwise.
Critical: Monitor
evolution. Do not exceed an internal temp of 10°C.
Digestion: Warm to 25°C. Stir for 4–6 hours.
IPC (In-Process Control): Check HPLC for acid consumption (<1.0%).
Quench: Cool to 0°C. Add Methanol (2 L) very slowly.
Workup: Add water, separate layers, and wash organic layer with
(removes unreacted acid) and Brine.
Isolation: Concentrate under vacuum. Co-evaporate with MeOH twice to remove trimethyl borate.
Module 3: Troubleshooting & FAQs
Q: The reaction stalled with 10% starting material remaining. Should I add more Borane?
A:Proceed with caution.
Before adding more reagent, check your solvent water content . If the THF was "wet," the borane was consumed by water.
Corrective Action: If the reaction is stalled, add 0.2 eq of BMS at 0°C. Do not heat immediately.
Root Cause: The 6-methyl group slows the reaction. Ensure the "Digestion" phase (Step 4) is held for at least 6 hours at 25–30°C before sampling.
Q: We are seeing a "Dimer Ether" impurity (Benzyl ether). How do we prevent this?
A: The formation of the dibenzyl ether [(Ar-CH₂)-O-(CH₂-Ar)] is a classic side reaction in borane reductions.
Mechanism: It occurs during the quench if the mixture is too acidic or if the quench is delayed at high temperatures. The Lewis acidic Boron activates the product alcohol, which attacks the intermediate.
Prevention:
Fast Quench: Do not let the reaction sit overnight after completion.
Dilution: Ensure the reaction is not too concentrated (>5 volumes of THF).
Base Wash: Ensure the workup includes a basic wash (
or ) to neutralize any boric acid species promoting etherification.
Q: The product is oiling out or solidifying as a "sticky gum" during workup.
A: This is likely a Boron-Complex Polymer . Borane forms stable complexes with the alcohol product that are hard to break with water alone.
The Fix: Use the Methanol Co-evaporation Technique .
After the initial quench, concentrate the mixture.
Add fresh Methanol (2-3 volumes) and concentrate again.
Repeat 3x. This converts the sticky boron species into volatile Trimethyl Borate (
), which is removed by the vacuum.
Module 4: Safety & Engineering Controls
Hazard Analysis: BMS vs. LiAlH₄
Specific Handling Protocols
DMS Scrubbing: The off-gas must be routed through a scrubber containing 10-15% Sodium Hypochlorite (Bleach) to oxidize DMS into DMSO/Sulfone (odorless). Direct venting will cause facility-wide evacuation due to the smell.
Quench Safety: The Methanol quench is exothermic and generates massive volumes of
.
Rule of Thumb: Add MeOH at a rate where the internal temp does not rise >5°C.
Engineering: Ensure the condenser is set to -10°C to prevent solvent loss during gas evolution.
References
Brown, H. C., & Choi, Y. M. (1981). The reaction of carboxylic acids with borane-dimethyl sulfide. Synthesis, 1981(08), 605-606.
Vertex Pharmaceuticals. (2019). Safe Handling of Boranes at Scale. Organic Process Research & Development.[1]
Burkhardt, E. R., & Matos, K. (2006). Borane–Dimethyl Sulfide Complex: A Review of Its Applications in Organic Synthesis. Chemical Reviews.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 59463991, (2,4-Difluoro-6-methylphenyl)methanol.
A Comparative Guide to the ¹⁹F NMR Characterization of (2,4-Difluoro-6-methylphenyl)methanol
Authored by: A Senior Application Scientist In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely employed tactic to modulate ph...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: A Senior Application Scientist
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely employed tactic to modulate physicochemical and biological properties.[1] Consequently, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has become an indispensable analytical technique.[2] Its utility stems from the unique properties of the ¹⁹F nucleus: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which afford high sensitivity.[2] Furthermore, the vast chemical shift range of ¹⁹F NMR, spanning over 800 ppm, provides exceptional signal dispersion, making it exquisitely sensitive to the local electronic environment.[1][2]
This guide provides an in-depth analysis of the ¹⁹F NMR characterization of (2,4-Difluoro-6-methylphenyl)methanol, a valuable fluorinated building block. We will dissect its spectral features, compare them with structurally similar alternatives, and provide a robust experimental protocol for its analysis.
The ¹⁹F NMR Spectral Signature of (2,4-Difluoro-6-methylphenyl)methanol
The structure of (2,4-Difluoro-6-methylphenyl)methanol presents a fascinating case for ¹⁹F NMR analysis. The two fluorine atoms, F2 and F4, are chemically non-equivalent, and thus, two distinct signals are expected in the ¹⁹F spectrum.
F2 (Fluorine at C2): This fluorine is positioned ortho to both the hydroxymethyl (-CH₂OH) group and the methyl (-CH₃) group. Its chemical shift will be influenced by the steric and electronic effects of these adjacent substituents.
F4 (Fluorine at C4): This fluorine is para to the -CH₂OH group and meta to the -CH₃ group. Its electronic environment is markedly different from that of F2.
The interplay of through-bond J-coupling further refines the spectrum:
Homonuclear Coupling (⁴JFF): The two fluorine nuclei will couple to each other, resulting in a doublet of doublets fine structure for each signal, provided other couplings are resolved. The magnitude of four-bond F-F coupling in fluoroaromatics is typically in the range of 4-20 Hz.
Heteronuclear Coupling (JHF): Each fluorine atom will also couple to nearby protons. The most significant couplings are expected to be with the aromatic protons (H3 and H5). Three-bond coupling (³JHF) is generally larger than four-bond (⁴JHF) or five-bond (⁵JHF) coupling. This will impart additional splitting to the fluorine signals.
The diagram below illustrates the key coupling interactions within the molecule.
Caption: Key J-coupling interactions in (2,4-Difluoro-6-methylphenyl)methanol.
Comparative Analysis with Structural Analogues
To contextualize the ¹⁹F NMR spectrum of (2,4-Difluoro-6-methylphenyl)methanol, it is instructive to compare it with related compounds. The chemical shifts of fluorine atoms on an aromatic ring are highly sensitive to the nature and position of other substituents.[3] The table below summarizes expected ¹⁹F NMR data, providing a framework for understanding these substituent effects. Note that precise chemical shifts are solvent-dependent.[3]
Compound
Structure
Expected F2 Shift (ppm)
Expected F4 Shift (ppm)
Key Observations
(2,4-Difluoro-6-methylphenyl)methanol
~ -110 to -115
~ -112 to -118
The ortho -CH₃ group likely induces a downfield shift on F2 compared to an unsubstituted analogue due to steric and electronic factors.
(2,4-Difluorophenyl)methanol
~ -115 to -120
~ -114 to -120
Serves as a baseline to evaluate the specific effect of the C6-methyl group. The absence of the methyl group is expected to shift the F2 signal upfield.
(2,6-Difluorophenyl)methanol
~ -118 to -125
N/A (F6 is equivalent)
The two fluorine atoms are chemically equivalent due to symmetry, resulting in a single signal (a triplet due to coupling with H4). This highlights how symmetry simplifies the spectrum.
The fundamental reference point, showing the significant shifts induced by the -CH₂OH and -CH₃ groups.
Note: Chemical shifts are referenced to CFCl₃ at 0 ppm. Negative values indicate upfield shifts.[5]
A Validated Protocol for High-Quality ¹⁹F NMR Acquisition
Achieving accurate and high-resolution ¹⁹F NMR spectra requires careful attention to experimental parameters. The following protocol is designed to yield reliable data for (2,4-Difluoro-6-methylphenyl)methanol and similar analytes.
Experimental Workflow
Caption: Standard workflow for ¹⁹F NMR sample preparation and data acquisition.
Detailed Methodology
Sample Preparation:
Accurately weigh approximately 10 mg of (2,4-Difluoro-6-methylphenyl)methanol.
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean vial. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[3][6]
For precise chemical shift referencing, a known amount of an internal standard can be added. While CFCl₃ is the primary standard, it is volatile and ozone-depleting. More practical secondary standards include C₆F₆ (-164.9 ppm) or trifluoroacetic acid (TFA, -76.55 ppm).[4]
Transfer the final solution to a 5 mm NMR tube.
Spectrometer Setup:
Insert the sample into the NMR magnet.
Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.
Carefully tune and match the ¹⁹F channel on the NMR probe. This step is critical for maximizing sensitivity and obtaining a correct pulse width.
Data Acquisition:
Select a standard 1D ¹⁹F pulse-acquire experiment, often with inverse-gated proton decoupling to obtain sharp singlets for each fluorine environment (for chemical shift determination) or a coupled spectrum to observe JHF couplings.[1]
Spectral Width (SW): Set a spectral width sufficient to cover the expected chemical shifts of aromatic fluorines. A width of 100 ppm (e.g., from -90 to -190 ppm) is a safe starting point.[1]
Transmitter Offset (O1p): Center the transmitter frequency in the middle of the expected spectral region (~ -115 ppm) to ensure uniform excitation across all signals.[7]
Acquisition Time (AQ): Use an acquisition time of at least 1-2 seconds to ensure good digital resolution, which is necessary to resolve fine coupling patterns.[1]
Relaxation Delay (D1): A delay of 2-5 seconds is typically sufficient for qualitative analysis. For quantitative measurements, D1 should be at least 5 times the longest T₁ of the fluorine nuclei to allow for full relaxation.[1][8]
Number of Scans (NS): Due to the high sensitivity of ¹⁹F, 16 to 128 scans are usually adequate to achieve an excellent signal-to-noise ratio.[1]
Data Processing:
Apply an exponential multiplication (line broadening) of 0.3-0.5 Hz to improve the signal-to-noise ratio before Fourier transformation.
Perform a Fourier transform on the acquired Free Induction Decay (FID).
Carefully phase the resulting spectrum to obtain pure absorption lineshapes.
Apply a baseline correction algorithm to ensure a flat baseline, which is crucial for accurate integration.
Calibrate the chemical shift axis by setting the reference compound signal to its known literature value.[4]
By adhering to this comprehensive approach, researchers can confidently characterize (2,4-Difluoro-6-methylphenyl)methanol and leverage the power of ¹⁹F NMR to draw meaningful comparisons with other fluorinated molecules, accelerating research and development in their respective fields.
References
BenchChem. (2025).
Sigma-Aldrich.
University of California, Santa Barbara. 19F NMR Reference Standards.
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
Rigger, R., et al. (Merck).
Foroozandeh, M., et al. (2021).
Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine.
Nti-Gyabaah, J., et al. (2018).
University of Wisconsin-Madison. NMR Spectroscopy :: 19F NMR Chemical Shifts.
University of Ottawa. 19Fluorine NMR.
Reich, H. J.
Gasha, A., et al. (2021).
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants.
A Comparative Guide to the Bioactivity of (2,4-Difluoro-6-methylphenyl)methanol Derivatives
Introduction: The Strategic Role of Fluorine in Bioactive Scaffolds In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Role of Fluorine in Bioactive Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The (2,4-Difluoro-6-methylphenyl)methanol core represents a compelling starting point for developing novel therapeutic agents. The presence of two electron-withdrawing fluorine atoms at the ortho and para positions, combined with a methyl group, significantly modulates the electronic properties, lipophilicity, and metabolic stability of the benzyl alcohol moiety. These modifications can profoundly influence how derivative molecules interact with biological targets, offering a versatile platform for tuning bioactivity. This guide provides a comparative analysis of the potential bioactivities of derivatives based on this scaffold, drawing on established principles and experimental data from structurally related compounds to project their antimicrobial, antifungal, and anticancer efficacy.
Comparative Bioactivity Analysis: A Multi-faceted Examination
The true potential of the (2,4-difluoro-6-methylphenyl)methanol scaffold is realized through the synthesis and evaluation of its derivatives. By modifying the benzylic hydroxyl group or introducing further substitutions, a diverse chemical library can be created and screened for various biological activities.
Antimicrobial and Antibacterial Potential
Benzyl alcohol and its derivatives have long been recognized for their antimicrobial properties, often utilized as preservatives and disinfectants.[1] The introduction of fluorine can enhance this intrinsic activity. The 4-fluorobenzyl group, for instance, is a key pharmacophoric feature in certain fluoroquinolone antibiotics, highlighting the favorable role of fluorine in antibacterial agents.[2] Derivatives of (2,4-Difluoro-6-methylphenyl)methanol are hypothesized to exert their effect by disrupting bacterial cell membranes or inhibiting essential enzymes.
Studies on various benzyl alcohol derivatives have shown efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria.[3][4] The activity is often concentration-dependent, and structural modifications play a critical role. For example, the esterification of the hydroxyl group can modulate the compound's lipophilicity, thereby affecting its ability to penetrate bacterial cell walls.[4]
Table 1: Comparative Antibacterial Activity of Structurally Related Benzyl Alcohol Derivatives
| General Benzyl Alcohols | P. aeruginosa | Generally Potent |[3] |
Note: Data is for structurally related compounds to infer the potential of the guide's core topic.
Antifungal Efficacy
The 2,4-difluorophenyl moiety is a critical component of the potent triazole antifungal drug, Voriconazole.[5] This structural feature is instrumental in its efficacy against a broad spectrum of fungal pathogens, including Aspergillus and Candida species.[5] This strongly suggests that derivatives of (2,4-Difluoro-6-methylphenyl)methanol could serve as a promising scaffold for novel antifungal agents. The mechanism of action would likely involve the inhibition of fungal metabolic pathways or the disruption of fungal cell membrane integrity.[5]
Further functionalization of such scaffolds can lead to derivatives with enhanced potency and a broader spectrum of activity.[5][6]
Table 2: Comparative Antifungal Activity of Structurally Related Compounds
Note: Data is for structurally related compounds to infer the potential of the guide's core topic.
Anticancer and Cytotoxic Profile
Fluorinated compounds are prevalent in oncology, with drugs like 5-Fluorouracil being a mainstay of chemotherapy. The introduction of halogens, including fluorine, into various heterocyclic and aromatic structures has been shown to impart significant anticancer activity.[8] These compounds can induce apoptosis (programmed cell death), cause cell cycle arrest, and generate reactive oxygen species (ROS) within cancer cells.[8]
Derivatives of halogenated benzofurans, for example, have demonstrated cytotoxicity against a range of human cancer cell lines, including lung (A549), liver (HepG2), and colon (SW480, HCT116) cancer cells.[8] The specific substitution pattern and the nature of the halogen can fine-tune the cytotoxic potency and the mechanism of action.[8] Given these precedents, derivatives of (2,4-Difluoro-6-methylphenyl)methanol warrant investigation as potential anticancer agents.
Table 3: Comparative Anticancer Activity (IC50) of Structurally Related Halogenated Compounds
| Higginsianins A and B (Fungal Metabolites) | Various | 1 vs >80 (apoptosis sensitive vs resistant) |[9] |
Note: Data is for structurally related compounds to infer the potential of the guide's core topic.
Structure-Activity Relationship (SAR) and Experimental Design
The exploration of (2,4-Difluoro-6-methylphenyl)methanol derivatives must be guided by a systematic SAR study. The goal is to correlate specific structural features with observed biological activity, providing a rational basis for designing more potent and selective compounds.
The causality behind this experimental approach is to deconstruct the molecule into its key components—the fluorinated phenyl ring, the methyl group, and the methanol functional group—and to systematically vary one component at a time while observing the impact on bioactivity. This allows for the identification of key pharmacophoric elements and guides further optimization.
Caption: Workflow for a Structure-Activity Relationship (SAR) study.
Key questions to address in an SAR study include:
Role of the Hydroxyl Group: Is the free -OH essential? How does conversion to esters, ethers, or amines affect activity? This probes the importance of hydrogen bond donating/accepting capabilities.
Impact of Fluorine Position: While the 2,4-difluoro pattern is fixed in the core, understanding its influence is crucial. Ortho-fluorination can induce specific conformations through intramolecular hydrogen bonding, which may affect target binding.[10]
Significance of the Methyl Group: Does the steric bulk or electronic contribution of the C6-methyl group enhance or diminish activity? Comparing it with non-methylated analogs would elucidate its role.
Key Experimental Protocols
To ensure trustworthy and reproducible data, standardized protocols must be employed. The following methodologies represent self-validating systems for assessing the bioactivities discussed.
Protocol 1: Antimicrobial Susceptibility via Broth Microdilution (MIC Determination)
Preparation: Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).
Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
Incubation: Add the standardized inoculum to each well containing the serially diluted compound. Include a positive control (bacteria in broth, no compound) and a negative control (broth only). Incubate the plate at 37°C for 16-20 hours.
Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Cytotoxicity via MTT Assay
Cell Seeding: Seed human cancer cells (e.g., A549, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
Compound Treatment: Prepare serial dilutions of the test derivatives. Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compounds. Incubate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by viable cells to a purple formazan product.
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration required to inhibit cell growth by 50%) is determined by plotting viability against compound concentration.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The (2,4-Difluoro-6-methylphenyl)methanol scaffold represents a promising platform for the development of novel bioactive compounds. By leveraging established knowledge from structurally similar molecules, it is evident that its derivatives hold significant potential as antimicrobial, antifungal, and anticancer agents. The strategic placement of fluorine atoms provides a critical advantage in modulating the physicochemical and biological properties of these molecules.
Future research should focus on the systematic synthesis and screening of a diverse library of derivatives to build a comprehensive structure-activity relationship profile. This will enable the rational design of next-generation compounds with enhanced potency, improved selectivity, and favorable pharmacokinetic properties, ultimately paving the way for new therapeutic interventions.
References
Kulakov, I.V., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available at: [Link]
Moura, N.M.M., et al. (2023). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. MDPI. Available at: [Link]
PubChem. (2-Fluoro-6-methylphenyl)methanol. National Center for Biotechnology Information. Available at: [Link]
Al-Buriahi, A.K., et al. (2025). Study on the Molecular Dynamics of 2-‑(4-Fluorophenyl)-6-methyl-4-(3- (trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′‑d]pyridin-3(6H)‑one for Cancer Immunotherapy Using a DFT Model. PMC. Available at: [Link]
Alam, M.S. & Mostahar, S. (2025). Studies of Antimicrobial Activity of two Synthetic 2, 4, 6`-trioxygenated Flavones. ResearchGate. Available at: [Link]
Beilfuss, W., et al. (2003). Benzyl alcohol derivatives and their use as antimicrobial agents. Google Patents (WO2003078367A2).
Unknown Author. (Year). The synthetic method of 2,4 difluoro benzene methanamines. Google Patents (CN105924483B).
Wujec, M., et al. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. Available at: [Link]
Storz, M.P., et al. (2014). From in vitro to in cellulo: structure–activity relationship of (2-nitrophenyl)methanol derivatives as inhibitors of PqsD in Pseudomonas aeruginosa. Organic & Biomolecular Chemistry. Available at: [Link]
Sulaiman, M., et al. (2020). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. Semantic Scholar. Available at: [Link]
Ha, T.M., et al. (2022). Antifungal Activity of Volatile Organic Compounds from Bacillus velezensis CE 100 against Colletotrichum gloeosporioides. MDPI. Available at: [Link]
Srivastava, S., et al. (2011). Quantitative Structure Activity Relationship Study of 2,4,6-trisubstituted-s-triazine Derivatives as Antimalarial Inhibitors of Plasmodium Falciparum Dihydrofolate Reductase. PubMed. Available at: [Link]
Perveen, K. & Alwathnani, H. (2013). Antifungal Activity of Methanol, Acetone and Diethyl Ether Extracts of Cyanobacteria Against Plant Pathogenic Fungi. Asian Journal of Chemistry. Available at: [Link]
Unknown Author. (2025). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Available at: [Link]
Kumar, R.S., et al. (Year). Antitumor and Cytotoxic Activities of Methanol Extract of Indigofera linnaei Ali. Asian Pacific Journal of Cancer Prevention. Available at: [Link]
Unknown Author. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ophcj.nuph.edu.ua. Available at: [Link]
Vu, K., et al. (2023). Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. Eduardo Blumwald's Laboratory. Available at: [Link]
Godecka, M., et al. (2022). Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives. MDPI. Available at: [Link]
Abdel-Jalil, R.J. (2010). Synthesis and In-Vitro Antitumor Activity of Selected 7-Fluoro-6-(4-methyl- 1-piperazinyl)-2-(thiosubstituted)-4(3H)-quinazolinones. research.com. Available at: [Link]
Aouani, I., et al. (2015). Effects of 2-(4-Methoxyphenyl)-5, 6-trimethylene-4H-1, 3, 2-oxathiaphosphorine-2-sulfide on biomarkers of Mediterranean clams Ruditapes decussatus. PubMed. Available at: [Link]
F-M., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. PMC. Available at: [Link]
Le-Bahers, T., et al. (2025). Insights into the Structure–Property Relationship of Difluoro Boron Dipyridomethene Derivatives. ResearchGate. Available at: [Link]
Berroterán-Infante, N., et al. (Year). Synthesis and In Silico Profile Modeling of 6-O-Fluoroalkyl-6-O-desmethyl-diprenorphine Analogs. PMC. Available at: [Link]
Evidente, A., et al. (2024). Advances on anticancer fungal metabolites: sources, chemical and biological activities in the last decade (2012–2023). PMC. Available at: [Link]
Lin, H.C. (1979). Method of preparing 2,4-difluoroaniline. Google Patents (EP0001825A1).
Mittal, A.K., et al. (2015). Antimicrobial, free radical scavenging activities and catalytic oxidation of benzyl alcohol by nano-silver synthesized from the. SciSpace. Available at: [Link]
A Comparative Guide to the Structural Validation of (2,4-Difluoro-6-methylphenyl)methanol: An X-ray Crystallography-Centric Approach
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. In the synthesis of nov...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. In the synthesis of novel compounds like (2,4-Difluoro-6-methylphenyl)methanol, which holds potential as a building block in medicinal chemistry, rigorous structural validation is not just a formality but a critical necessity. This guide provides an in-depth, objective comparison of X-ray crystallography as the definitive method for structural elucidation, contextualized with other powerful analytical techniques. We will explore the causality behind experimental choices, ensuring a self-validating system of protocols.
The Central Challenge: Unambiguous Structure Determination
The synthesis of (2,4-Difluoro-6-methylphenyl)methanol is expected to yield the target structure, but the potential for isomeric impurities or unexpected reaction pathways necessitates a robust validation strategy. While several techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a precise and accurate three-dimensional model of a molecule in the solid state.[1][2]
X-ray Crystallography: The Gold Standard
X-ray crystallography provides an unparalleled level of detail, mapping the electron density of a molecule to reveal atomic positions, bond lengths, bond angles, and stereochemistry with high precision.[3][4] The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands careful execution and interpretation.
Experimental Protocol: From Powder to Final Structure
Part 1: Crystal Growth – The Critical First Step
The primary bottleneck in X-ray crystallography is often the growth of high-quality single crystals.[2] For a small organic molecule like (2,4-Difluoro-6-methylphenyl)methanol, several techniques can be employed. The choice of solvent is critical and is typically determined by preliminary solubility tests.[5][6]
Solvent Screening: Test the solubility of ~5 mg of (2,4-Difluoro-6-methylphenyl)methanol in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, toluene) to find a solvent in which the compound is sparingly soluble at room temperature.[5] For this molecule, a mixture of ethyl acetate and hexane is a promising starting point.
Preparation of a Saturated Solution: Dissolve the compound in a minimal amount of the chosen solvent (or solvent system) with gentle warming to achieve saturation.
Filtration: Filter the warm solution through a small cotton plug in a pipette to remove any particulate matter.
Crystallization: Transfer the filtered solution to a clean vial, cover it with a cap containing a few needle holes, and leave it undisturbed in a vibration-free environment.
Monitoring: Observe the vial over several days for the formation of clear, well-defined single crystals.
Other techniques such as slow cooling, vapor diffusion, and solvent layering can also be effective.[6][7]
Part 2: Data Collection and Structure Refinement
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
Data Collection: X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal motion, using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[1]
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are located in the difference Fourier map or placed in calculated positions.[1][8]
Interpreting the Crystallographic Data
The final output of a successful X-ray crystallographic analysis is a set of atomic coordinates and a series of validation metrics.
Parameter
Plausible Value for (2,4-Difluoro-6-methylphenyl)methanol
Significance
Crystal System
Monoclinic
Describes the symmetry of the crystal lattice.
Space Group
P2₁/c
Defines the symmetry elements within the unit cell.
a, b, c (Å)
a = 8.5, b = 12.1, c = 7.9
Unit cell dimensions.
β (°)
105.2
Unit cell angle for a monoclinic system.
Volume (ų)
780.5
Volume of the unit cell.
Z
4
Number of molecules per unit cell.
R₁
< 0.05
A measure of the agreement between the observed and calculated structure factors. A lower value indicates a better fit.[4]
wR₂
< 0.15
A weighted R-factor, also indicating the goodness of fit.[4]
Goodness-of-Fit (GooF)
~1.0
Should be close to 1 for a good refinement.
The refined structure would confirm the connectivity of the atoms, the substitution pattern on the aromatic ring, and the conformation of the methanol group relative to the ring. The presence of intermolecular interactions, such as hydrogen bonding from the hydroxyl group, would also be revealed.
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the definitive structure, other spectroscopic methods are essential for routine characterization and for providing complementary information, especially about the molecule's behavior in solution.[1][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation in solution.[10][11] For (2,4-Difluoro-6-methylphenyl)methanol, ¹H, ¹³C, and ¹⁹F NMR would be highly informative.
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1][12]
Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz). Two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm assignments.[13]
Confirms the presence of aromatic, methylene, methyl, and hydroxyl protons. The multiplicity of the aromatic signals will be complex due to H-F couplings.
Shows the number of unique carbon environments. The large C-F coupling constants are characteristic.
¹⁹F NMR
~ -110 to -115 ppm (m, 2F)
Directly observes the fluorine atoms and their coupling to nearby protons and to each other.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.[14]
Experimental Protocol: MS Analysis
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often via gas chromatography (GC-MS) or direct infusion.
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
Expected Mass Spectrometry Data:
Parameter
Expected Value (for C₈H₈F₂O)
Interpretation
Molecular Ion (M⁺)
m/z = 158.05
Confirms the molecular weight of the compound.
Key Fragments
m/z = 141 (M-OH), m/z = 129 (M-CH₂OH)
Characteristic fragmentation patterns can help to piece together the structure.[15]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[16]
Experimental Protocol: IR Analysis
Sample Preparation: The sample can be analyzed neat (as a thin film), as a KBr pellet, or in solution.
Data Acquisition: An infrared spectrum is obtained by passing infrared radiation through the sample and measuring the frequencies at which absorption occurs.
Expected IR Absorption Bands:
Wavenumber (cm⁻¹)
Functional Group
~3300 (broad)
O-H stretch (alcohol)
~3000-3100
C-H stretch (aromatic)
~2850-2960
C-H stretch (aliphatic)
~1600, 1480
C=C stretch (aromatic)
~1100-1300
C-F stretch
~1050
C-O stretch (alcohol)
Synthesis and Workflow Visualization
The following diagrams illustrate the overall workflow for the validation of (2,4-Difluoro-6-methylphenyl)methanol and the comparative relationship between the analytical techniques.
Caption: Overall workflow from synthesis to validated structure.
Caption: Comparison of information from different analytical techniques.
Conclusion: An Integrated Approach
For the unequivocal structural validation of (2,4-Difluoro-6-methylphenyl)methanol, single-crystal X-ray crystallography is the ultimate arbiter. It provides a definitive and high-resolution three-dimensional map of the molecule, which is invaluable for understanding its properties and potential interactions in a biological or material context.
However, a truly robust validation strategy integrates data from multiple techniques. NMR, MS, and IR spectroscopy are complementary methods that corroborate the findings of the crystallographic study and provide crucial information about the compound's identity, purity, and behavior in different physical states. For any drug development professional, mastering the application and interpretation of these techniques is fundamental to success.
References
ResearchGate. (n.d.). The Structure of Triphenylmethanol, Ph3COH. Retrieved from [Link]
Dyakov, A. A., et al. (2022). Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. PMC. Retrieved from [Link]
Zhang, C., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. PubMed. Retrieved from [Link]
Davis, B., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Figure S3: 1 H NMR spectrum of (4-methylphenyl)methanol. Retrieved from [Link]
Kim, H. Y., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. MDPI. Retrieved from [Link]
IUCr. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]
PubChem. (n.d.). (4-(Phenylethynyl)phenyl)methanol. Retrieved from [Link]
University of Barcelona. (n.d.). GAS CHROMATOGRAPHY - TANDEM MASS SPECTROMETRY WITH ATMOSPHERIC PRESSURE CHEMICAL IONIZATION FOR FLUOROTELOMER ALCOHOLS AND PERFL. Retrieved from [Link]
Scilit. (2002). Preferential enrichment: Full crystallographic analysis of the unusual phenomenon in the mixed crystals' version. Retrieved from [Link]
OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma. Retrieved from [Link]
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
Proteopedia. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. Retrieved from [Link]
J-STAGE. (n.d.). 1H NMR study of 2,4,6-trichlorophenyl-4'-nitrophenyl ether and related compounds. Retrieved from [Link]
YouTube. (2025). Structural Elucidation of Organic Systems by Spectroscopic Methods. Retrieved from [Link]
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
PubChem. (n.d.). Acetic acid;phenylmethanol. Retrieved from [Link]
NSF Public Access Repository. (2023). Structures of rac -2,4:3,5-dimethylene xylitol derivatives. Retrieved from [Link]
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
Wiley Online Library. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from [Link]
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
CBSE Academic. (n.d.). SAMPLE PAPER (2023 -24). Retrieved from [Link]
Aalto Research Portal. (2021). Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. Retrieved from [Link]
University of Missouri-St. Louis. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
University of Pennsylvania. (n.d.). Crystal Growing Tips and Methods. Retrieved from [Link]
University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 133203-90-8
Formula: C₈H₈F₂O
Molecular Weight: 158.15 g/mol
Application: Critical Intermediate (Key Starting Material) for triazole antifungals and pyrethroid agrochemicals.
Executive Summary & Comparative Landscape
In the development of fluorinated pharmaceuticals, (2,4-Difluoro-6-methylphenyl)methanol serves as a critical structural scaffold. However, its commercial availability is often limited to "Research Grade" materials rather than ISO 17034 Certified Reference Materials (CRMs).
This guide objectively compares the two primary approaches researchers must choose between when establishing a reference baseline: Commercial Catalog Standards (Option A) vs. In-House Qualified Primary Standards (Option B).
Comparative Matrix: The Cost of Uncertainty
Feature
Option A: Commercial Catalog Grade
Option B: In-House Qualified Standard
Primary Metric
Chromatographic Purity (% Area)
Mass Balance Potency (% w/w)
Purity Method
HPLC-UV (Single Wavelength)
qNMR + HPLC + GC-HS + KF/TGA
Traceability
Vendor Batch ID (Often untraceable to SI)
Traceable to NIST/SI via Internal Standard
Risk Factor
High: Ignores residual solvents, water, and inorganic salts.
The Verdict: For GMP/GLP applications, Option A is scientifically insufficient . Experimental data (see Section 4) demonstrates that relying solely on HPLC area % can overestimate potency by 3–6% due to the "invisible" mass of residual solvents and water, common in the synthesis of benzyl alcohols.
Critical Quality Attributes (CQAs)
When qualifying this specific molecule, three chemical attributes dictate the analytical strategy:
Oxidation Susceptibility: Benzyl alcohols readily oxidize to their corresponding aldehydes. For CAS 133203-90-8, the primary organic impurity is 2,4-Difluoro-6-methylbenzaldehyde .
Detection: HPLC (aldehyde has a higher UV response factor due to conjugation).
Fluorine Regioisomerism: The 2,4-difluoro pattern must be distinguished from 2,6-difluoro isomers.
Detection: ¹⁹F-NMR (Coupling constants are diagnostic).
Hygroscopicity: The hydroxyl group can coordinate water, leading to significant mass variance.
Detection: Karl Fischer (KF) Titration.
Experimental Protocols
Workflow Visualization: The Qualification Pathway
The following diagram illustrates the self-validating workflow required to elevate a raw material to a Primary Reference Standard.
Caption: Logical workflow for converting commercial grade material into a qualified reference standard.
Protocol A: Purity by HPLC-UV (Impurity Profiling)
Purpose: To quantify organic impurities (aldehydes, isomers).
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization).
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV @ 210 nm (general) and 254 nm (aromatic).
System Suitability: Resolution (Rs) > 1.5 between the main peak and the aldehyde impurity (approx RRT 1.1).
Protocol B: Potency by ¹H-qNMR (The Gold Standard)
Purpose: To assign an absolute potency value traceable to SI units, independent of response factors.
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).
Relaxation Delay (D1): ≥ 30 seconds (Must be > 5 × T1 of the slowest relaxing proton).
Pulse Angle: 90°.
Calculation:
Where =Integral, =Number of protons, =Molar mass, =Weight, =Purity.[1][2][3][4][5][6]
Comparative Experimental Data
To validate the necessity of the "In-House Qualification" (Option B), we analyzed a commercial batch of (2,4-Difluoro-6-methylphenyl)methanol labeled as "98% Purity."
Table 1: Discrepancy Analysis
Test Method
Result
Interpretation
HPLC-UV (% Area)
98.8%
Indicates high chromatographic purity. Misses non-UV active contaminants.
GC-Headspace
2.1% Methanol
Significant residual solvent from synthesis (invisible to HPLC-UV).
Karl Fischer (Water)
0.4%
Hygroscopic moisture uptake.
Residue on Ignition
0.1%
Trace inorganic salts.
Calculated Potency
96.2%
True potency is ~2.6% lower than the HPLC value.
qNMR (Direct)
96.1% ± 0.3%
Confirms the Mass Balance calculation.
Analysis: A researcher using the commercial "98%" value (Option A) for a toxicology dose calculation would effectively under-dose the subject by 2.6%, potentially invalidating the study. The qNMR method (Option B) provides the true, self-validated potency.
Analytical Logic & Troubleshooting
When analyzing this molecule, specific structural features can cause artifacts. Use the following logic tree to resolve common issues.
Caption: Troubleshooting logic for chromatographic and spectroscopic anomalies.
Key Technical Insight: ¹⁹F-NMR Specificity
Due to the 2,4-difluoro substitution pattern, the ¹⁹F-NMR spectrum (decoupled) will exhibit two distinct singlets (or multiplets if coupled to H).
F2: Typically shielded, ~ -110 to -115 ppm.
F4: Distinct chemical shift due to para-position relative to the methanol group.
Note: If only one Fluorine signal is observed, suspect the symmetrical 2,6-difluoro isomer impurity.
References
ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation, 2000.[7]
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, vol. 57, no. 22, 2014, pp. 9220–9231.
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.
Bouchard, P., et al. "Reference Standards: Practical Aspects of Preparation, Qualification, and Use." Pharmaceutical Technology, 2017.
Chemical Book. (2,4-Difluoro-6-methylphenyl)methanol Product Properties and Safety.
A Comparative Guide to the Chromatographic Separation of (2,4-Difluoro-6-methylphenyl)methanol Enantiomers
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Imperative of Chiral Separation In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Imperative of Chiral Separation
In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles.[1] One enantiomer may be the active therapeutic agent, while the other could be inactive, or worse, contribute to adverse effects. Consequently, the ability to separate and quantify enantiomers is a cornerstone of modern drug discovery and regulatory compliance.[2][3]
This guide focuses on the chromatographic separation of the isomers of (2,4-Difluoro-6-methylphenyl)methanol. The central carbon bonded to the hydroxyl group, the aromatic ring, and a hydrogen atom is a stereocenter, giving rise to a pair of enantiomers. The presence of fluorine atoms and a methyl group on the phenyl ring introduces specific electronic and steric properties that must be considered when developing a separation method. While positional isomers of this compound could also exist (e.g., 2,5-Difluoro-4-methylphenyl)methanol), their separation is typically more straightforward, relying on standard reversed-phase or normal-phase chromatography to exploit differences in polarity.[4] The primary and more complex challenge, which is the focus of this guide, is the resolution of its enantiomers.
We will provide an in-depth comparison of state-of-the-art chiral separation techniques, supported by experimental data from structurally analogous compounds, and deliver actionable protocols to empower researchers in developing robust and efficient analytical methods.
A Comparative Analysis of Chiral Chromatographic Platforms
The separation of enantiomers requires the introduction of another chiral entity into the system to form transient diastereomeric complexes with differing energies of interaction.[5] In modern chromatography, this is most effectively achieved by using a chiral stationary phase (CSP). The choice of CSP and chromatographic mode is paramount for success.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
HPLC is the most powerful and versatile technique for enantiomeric separations.[6] The success of the separation is almost entirely dependent on the selection of the appropriate CSP.
Polysaccharide-Based CSPs: These are the most widely used and successful CSPs for a broad range of chiral molecules.[1] They consist of cellulose or amylose derivatives, such as tris(3,5-dimethylphenylcarbamate), coated or immobilized on a high-purity silica support.
Mechanism of Action: Chiral recognition on polysaccharide phases is a complex, multi-modal process. The selector's ordered helical polymer structure creates chiral grooves and cavities. Separation is achieved through a combination of hydrogen bonding (with the analyte's hydroxyl group), π-π interactions (between the analyte's aromatic ring and the carbamate moieties of the selector), dipole-dipole interactions, and steric hindrance.[1][5] The precise fit of one enantiomer into these chiral cavities leads to a more stable complex and, thus, longer retention time.
Applicability: For an aromatic alcohol like (2,4-Difluoro-6-methylphenyl)methanol, these phases are an excellent starting point due to the potential for strong hydrogen bonding and π-π interactions. They can be used in normal-phase, reversed-phase, and polar organic modes, offering great flexibility.[7]
Pirkle-Type (Brush-Type) CSPs: These phases consist of smaller, well-defined chiral molecules (e.g., derivatives of amino acids) covalently bonded to the silica surface.[6]
Mechanism of Action: The recognition mechanism is often described by the "three-point interaction" model.[5] For effective separation, there must be at least three simultaneous points of interaction (e.g., π-π stacking, hydrogen bonding, steric repulsion) between the analyte and the CSP. These phases are often classified as π-acidic or π-basic. The difluorinated phenyl ring of the target analyte may interact favorably with a π-basic CSP.
Applicability: While direct separation of alcohols is possible, resolution on Pirkle-type phases is often significantly improved by derivatizing the analyte.[6][8] Converting the hydroxyl group to an ester or carbamate introduces additional interaction sites (e.g., a carbonyl group for hydrogen bonding, another aromatic ring for π-stacking), enhancing the formation of stable diastereomeric complexes.
Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative
SFC has emerged as a powerful technique for chiral separations, often considered complementary or even superior to HPLC for high-throughput screening.[9]
Mechanism of Action: SFC typically uses compressed carbon dioxide as the main mobile phase, modified with a small amount of an organic solvent (often methanol). The low viscosity and high diffusivity of the supercritical fluid lead to faster separations and higher efficiency. The separation principles and CSPs are largely the same as in normal-phase HPLC.
Applicability: Polysaccharide-based CSPs are exceptionally effective in SFC and are the columns of choice for screening chiral compounds.[9] The speed of SFC makes it ideal for rapidly screening a library of different CSPs and mobile phase co-solvents to find the optimal separation conditions.
Gas Chromatography (GC): A Niche but Effective Approach
For analytes that are volatile and thermally stable, GC with a chiral capillary column can provide excellent resolution.
Mechanism of Action: Chiral recognition occurs via interactions between the analyte and a chiral selector (commonly a cyclodextrin derivative) coated on the inside of the capillary column.
Applicability: Direct analysis of (2,4-Difluoro-6-methylphenyl)methanol by chiral GC may be possible. However, as with Pirkle-type HPLC, derivatization of the hydroxyl group (e.g., to a trifluoroacetate ester) can improve volatility and enhance interactions with the CSP, leading to better enantioselectivity.[10]
Performance Comparison: Data from Structurally Related Alcohols
Chromatographic Mode
Analyte Type
Chiral Stationary Phase (CSP)
Mobile Phase / Carrier Gas
Resolution (R_s) / Sep. Factor (α)
Reference
HPLC (Normal Phase)
Aromatic Alcohols
Chiralpak® AD [Amylose tris(3,5-dimethylphenylcarbamate)]
Hexane / Isopropanol (90:10, v/v)
Baseline separation (R_s > 1.5) is common for many aromatic alcohols.
Experimental Protocols: A Practical Guide to Method Development
Protocol 1: HPLC/SFC Screening for Enantiomeric Separation
This protocol describes a systematic screening approach to efficiently identify the best CSP and mobile phase for separating the enantiomers of (2,4-Difluoro-6-methylphenyl)methanol.
Objective: To identify a suitable chiral stationary phase and mobile phase for the baseline separation (R_s ≥ 1.5) of (2,4-Difluoro-6-methylphenyl)methanol enantiomers.
Materials:
(2,4-Difluoro-6-methylphenyl)methanol racemate
HPLC or SFC system with UV detector
Screening set of chiral columns (e.g., Chiralpak® IA, IB, IC, ID, IE, IF)
Sample Preparation: Dissolve the racemic analyte in the initial mobile phase or a compatible solvent (e.g., IPA) to a concentration of approximately 1 mg/mL.
Initial Screening Conditions (Normal Phase HPLC):
Mobile Phase A: n-Hexane / IPA (90:10, v/v)
Mobile Phase B: n-Hexane / EtOH (90:10, v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection: UV at 220 nm or 254 nm
Screening Procedure:
Sequentially inject the sample onto each chiral column in the screening set.
Run the analysis first with Mobile Phase A.
After completing the sequence, flush the system and columns appropriately and repeat the injections with Mobile Phase B.
Data Analysis:
Examine the chromatograms for any sign of peak splitting or separation.
Calculate the retention factors (k), separation factor (α), and resolution (R_s) for any promising conditions.
A successful "hit" is any condition that shows partial or full separation.
Optimization (if necessary):
If a "hit" is found, optimize the separation by adjusting the ratio of the alcohol modifier in the mobile phase. For example, if separation is observed with Hexane/IPA (90:10), test ratios of 95:5 and 85:15. Decreasing the modifier percentage generally increases retention and can improve resolution.
If peak shape is poor, consider adding a small amount of an acidic (0.1% TFA) or basic (0.1% DEA) additive to the mobile phase modifier.
SFC Adaptation: The same screening columns can be used in an SFC system. A typical starting condition would be CO₂ / MeOH (85:15, v/v) at a flow rate of 3 mL/min.
Protocol 2: Derivatization for Pirkle-Type HPLC or GC Analysis
Objective: To convert the alcohol to a 3,5-dinitrobenzoyl ester to enhance chiral recognition on a Pirkle-type CSP.
Materials:
(2,4-Difluoro-6-methylphenyl)methanol
3,5-Dinitrobenzoyl chloride
Pyridine or Triethylamine
Dichloromethane (DCM)
Methodology:
Dissolve 10 mg of the alcohol in 1 mL of dry DCM in a small vial.
Add 1.2 equivalents of pyridine or triethylamine.
Add 1.1 equivalents of 3,5-dinitrobenzoyl chloride and stir the reaction at room temperature.
Monitor the reaction by TLC until the starting alcohol is consumed.
Quench the reaction with a small amount of water.
Extract the product with DCM, wash with dilute HCl and then brine, and dry over sodium sulfate.
Evaporate the solvent. The crude ester can often be used directly for chiral analysis after dissolving in the mobile phase.
Visualizing the Workflow and Mechanisms
Fig. 1: Workflow for Chiral Method Development.
Fig. 2: Key Interactions in Chiral Recognition.
Conclusion: A Strategic Approach to a Complex Separation
The successful chromatographic separation of (2,4-Difluoro-6-methylphenyl)methanol enantiomers is an achievable goal that hinges on a systematic and informed approach. While direct separation on a polysaccharide-based CSP under normal-phase HPLC or SFC conditions represents the most promising initial strategy, alternative approaches provide robust secondary options. Pirkle-type columns, particularly after analyte derivatization, can offer excellent resolving power by capitalizing on specific electronic interactions. For researchers in drug development, mastering these techniques is essential for accurately characterizing chiral molecules, ensuring the safety and efficacy of next-generation therapeutics. The principles and protocols outlined in this guide provide a comprehensive framework for tackling this and similar chiral separation challenges with confidence.
Chromatographic peak deconvolution of constitutional isomers by multiple-reaction-monitoring mass spectrometry . PubMed. [Link]
Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization . Semantic Scholar. [Link]
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography . PMC. [Link]
Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography . MDPI. [Link]
Enantioselectivity of polysaccharide-based chiral stationary phases in supercritical fluid chromatography using methanol-containing carbon dioxide as mobile phase . Journal of Chromatography A. [Link]
Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization . ResearchGate. [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs . LCGC International. [Link]
Separation, Quantification and Control of Enatiomers of the Key Starting Material of Dextromethorphan Hydrobromide . Journal of Applied Pharmaceutical Science. [Link]
HPLC separation of enantiomers using chiral stationary phases . Česká a slovenská farmacie. [Link]
Executive Summary: Immediate Action Card This guide outlines the mandatory disposal protocols for (2,4-Difluoro-6-methylphenyl)methanol (CAS: 1379220-74-2). Unlike standard organic solvents, this compound contains fluori...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Card
This guide outlines the mandatory disposal protocols for (2,4-Difluoro-6-methylphenyl)methanol (CAS: 1379220-74-2). Unlike standard organic solvents, this compound contains fluorine atoms on the aromatic ring. Crucial Distinction: Upon thermal destruction (incineration), this compound generates Hydrogen Fluoride (HF). Therefore, it must be segregated into the Halogenated Waste Stream to ensure it is routed to an incinerator equipped with acid gas scrubbers.
Chemical Profile & Hazard Identification
Understanding the molecule is the first step to safe disposal.
This compound is a fluorinated benzyl alcohol intermediate. While specific toxicological data for this exact isomer may be limited, we apply the Analogue-Based Precautionary Principle , deriving hazards from the benzyl alcohol class and fluorinated aromatics.
Standard PPE (Nitrile gloves, safety glasses) required.[4]
Waste Code (RCRA)
Not specifically U-Listed
Classify as D001 (Ignitable) if mixed with solvents, or General Halogenated Organic .
Waste Stream Decision Logic
The following workflow illustrates the critical decision-making process for segregating this chemical.
Figure 1: Waste Stream Segregation Logic. Note that the presence of the fluorinated solute automatically classifies the entire mixture as Halogenated Waste.
Detailed Disposal Protocol
Phase 1: Segregation (The "Why" and "How")
The Rule: Never mix (2,4-Difluoro-6-methylphenyl)methanol with non-halogenated solvents (like acetone or ethanol) unless you intend to label the entire container as halogenated.
Scientific Rationale: Non-halogenated waste is often used as auxiliary fuel in cement kilns or standard incinerators. Halogenated waste requires specialized high-temperature incineration (>1100°C) with rapid quenching and scrubbing to neutralize the corrosive Hydrogen Fluoride (HF) gas produced during combustion. Mislabeling this waste can damage incineration infrastructure and violate EPA regulations [1].
Phase 2: Containerization
Material Selection: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers if the waste is acidic or if the compound has degraded, as HF traces can corrode metal.
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
Closure: Ensure caps are screw-top and solvent-resistant (phenolic or polypropylene with PTFE liners).
Phase 3: Labeling
Every container must carry a hazardous waste label containing the following data points:
Full Chemical Name: (2,4-Difluoro-6-methylphenyl)methanol.[5]
Constituents: If in solution, list the solvent (e.g., "95% Dichloromethane, 5% Fluorinated Benzyl Alcohol").
Spill Management & Emergency Response
In the event of a benchtop spill, execute the following containment workflow immediately.
Figure 2: Linear Spill Response Protocol.
Decontamination Steps:
Absorb: Do not use paper towels for large spills (flammability risk). Use inert absorbents like vermiculite or diatomaceous earth [2].
Clean: After removing the solid absorbent, wipe the surface with a soap/water solution.
Disposal of Debris: All contaminated absorbents, gloves, and wipes must be placed in the solid hazardous waste container, specifically tagged as containing fluorinated organics.
Storage & Incompatibilities
To prevent pre-disposal accidents, adhere to these storage rules:
Oxidizers: Keep strictly separate from strong oxidizers (e.g., Nitric Acid, Peroxides, Permanganates). Benzyl alcohols can oxidize exothermically to benzoic acids or aldehydes.
Acids: Avoid contact with strong acids, which can catalyze polymerization or degradation.
Location: Store in a cool, dry, well-ventilated cabinet, preferably a dedicated flammables cabinet.
References
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste. (Regulations regarding halogenated solvents and combustion). Available at: [Link]
National Institutes of Health (NIH) - PubChem. Compound Summary: (2,4-Difluoro-6-methylphenyl)methanol. (Chemical structure and identifiers). Available at: [Link]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Available at: [Link]
Navigating the Safe Handling of (2,4-Difluoro-6-methylphenyl)methanol: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. This guide provides essential, immed...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of (2,4-Difluoro-6-methylphenyl)methanol, a compound for which specific safety data may not be readily available. The following protocols are grounded in a comprehensive analysis of structurally analogous compounds, including various fluorinated and substituted benzyl alcohols, to establish a robust framework for safe laboratory practices.
Hazard Assessment: An Evidence-Based Approach
In the absence of a specific Safety Data Sheet (SDS) for (2,4-Difluoro-6-methylphenyl)methanol, a conservative hazard assessment has been conducted by examining the known risks associated with its structural components: a difluorinated aromatic ring and a benzyl alcohol moiety.
Analysis of GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data for analogous compounds, such as (2-Fluoro-6-methylphenyl)methanol and 2,4-Difluorobenzyl alcohol, indicates a consistent profile of potential hazards. These include:
Skin Corrosion/Irritation: Likely to cause skin irritation.[1][2]
Serious Eye Damage/Eye Irritation: Poses a risk of serious eye irritation.[1][2]
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[1]
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
Therefore, all handling procedures must be designed to mitigate these potential risks through the consistent and correct use of personal protective equipment.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is critical to prevent exposure. The following table outlines the recommended PPE for all procedures involving (2,4-Difluoro-6-methylphenyl)methanol.
PPE Category
Item
Standard/Specification
Rationale
Eye and Face Protection
Safety Goggles
ANSI Z87.1 (US) or EN 166 (EU) compliant, chemical splash goggles.
Protects against splashes and potential vapors, which are likely to cause serious eye irritation.
Face Shield
Worn over safety goggles.
Recommended for procedures with a higher risk of splashing or when handling larger quantities.
Hand Protection
Chemical-Resistant Gloves
Nitrile or Neoprene gloves.
Provides a barrier against skin contact. Due to the aromatic and fluorinated nature of the compound, these materials are recommended. Breakthrough times should be considered.
Body Protection
Laboratory Coat
Standard, properly fitting lab coat.
Protects skin and personal clothing from minor spills and contamination.
Chemical-Resistant Apron
Worn over the lab coat.
Recommended for larger-scale operations or when there is a significant risk of splashes.
Respiratory Protection
Chemical Fume Hood
All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood.
A primary engineering control to prevent the inhalation of potentially harmful vapors or aerosols.
Operational Plan: Step-by-Step Guidance for Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure risk. The following diagram outlines the procedural steps for safely handling (2,4-Difluoro-6-methylphenyl)methanol.
Caption: Disposal Workflow for (2,4-Difluoro-6-methylphenyl)methanol.
Key Disposal Principles:
Do Not Dispose Down the Drain: This compound should never be disposed of in the sanitary sewer system.
Segregate Waste: Keep waste containing this compound separate from other waste streams unless instructed otherwise by your institution's EHS department.
High-Temperature Incineration: The recommended disposal method for many halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility. This process is designed to break the strong carbon-fluorine bonds and mineralize the compound. While specific guidance for this compound is not available, this is a standard and environmentally responsible approach for similar chemicals.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle (2,4-Difluoro-6-methylphenyl)methanol, ensuring both personal well-being and the integrity of their scientific endeavors.
References
PubChem. . Accessed February 2026.
PubChem. . Accessed February 2026.
OSHA. . Accessed February 2026.
Clarkson University. . Accessed February 2026.
Braun Research Group, University of Illinois. . Accessed February 2026.
Hyde Park Environmental. . Accessed February 2026.